Ethyl 3-[(4-bromophenyl)amino]propanoate
Description
BenchChem offers high-quality Ethyl 3-[(4-bromophenyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(4-bromophenyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 3-(4-bromoanilino)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
ISYBBDHVVYSYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Ethyl 3-[(4-bromophenyl)amino]propanoate
Advanced Intermediate for Nitrogen Heterocycle Synthesis[1]
Executive Summary
Ethyl 3-[(4-bromophenyl)amino]propanoate (also known as N-(4-bromophenyl)-
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 3-[(4-bromophenyl)amino]propanoate |
| Common Names | Ethyl 3-(4-bromoanilino)propionate; N-(4-Bromophenyl)- |
| Molecular Formula | C |
| Molecular Weight | 272.14 g/mol |
| Structure | 4-Br-C |
| Physical State | Off-white to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, Ethanol, DMSO; Insoluble in water |
| Reactivity Profile | Nucleophilic amine; Susceptible to hydrolysis (ester); Electrophilic aromatic substitution (ortho to amine) |
Synthetic Methodologies
The synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate relies on the Aza-Michael addition , a 1,4-conjugate addition of an amine (Michael donor) to an
Protocol A: Acid-Catalyzed Michael Addition (Standard)
This method uses acetic acid to activate the acrylate and protonate the intermediate enolate, preventing polymerization.
-
Reagents: 4-Bromoaniline (1.0 eq), Ethyl Acrylate (1.2–1.5 eq), Glacial Acetic Acid (Catalytic to solvent quantity).
-
Conditions: Reflux (80–90°C) for 4–12 hours.
-
Mechanism: The aniline nitrogen attacks the
-carbon of ethyl acrylate.[1] The proton transfer is facilitated by the acid catalyst.
Step-by-Step Procedure:
-
Charge a round-bottom flask with 4-bromoaniline (17.2 g, 100 mmol) .
-
Add Glacial Acetic Acid (20 mL) and stir to dissolve.
-
Add Ethyl Acrylate (15.0 g, 150 mmol) dropwise over 15 minutes.
-
Heat the mixture to reflux (approx. 90°C) under a nitrogen atmosphere for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Pour into ice water (200 mL) and neutralize with saturated NaHCO
until pH ~8. -
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the product as a pale solid (Yield: 85–92%).
Protocol B: "Green" Water-Mediated Synthesis
Recent advances in green chemistry utilize the hydrophobic effect in water to accelerate the reaction without acidic catalysts.[1]
-
Reagents: 4-Bromoaniline (1.0 eq), Ethyl Acrylate (1.1 eq), Water (Solvent).
-
Conditions: Reflux in water for 12–24 hours.
-
Note: This method requires vigorous stirring as the reactants form an emulsion. The product often separates as an oil or precipitate upon cooling, simplifying isolation.
Critical Applications in Drug Discovery[5]
The strategic value of Ethyl 3-[(4-bromophenyl)amino]propanoate is its role as a precursor to the Tetrahydroquinoline (THQ) core.[1]
Synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one
This is the most significant downstream transformation.[1] The ester undergoes an intramolecular Friedel-Crafts acylation (cyclization) mediated by strong acid.
-
Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P
O in MsOH). -
Conditions: Heat at 100–120°C for 1–3 hours.
-
Outcome: Formation of the bicyclic quinolone core, retaining the bromine handle for further functionalization (e.g., Suzuki coupling).
Mechanistic Workflow Visualization
The following diagram illustrates the conversion of the linear ester into the bicyclic drug scaffold.
Figure 1: Synthetic pathway from 4-bromoaniline to the quinolone scaffold via the propanoate intermediate.[1]
Therapeutic Relevance
Once the 6-bromo-2,3-dihydroquinolin-4(1H)-one scaffold is established, the bromine atom at position 6 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores.[1]
-
PI3K/mTOR Inhibitors: The quinoline core is analogous to structures found in Omipalisib (GSK2126458), where the nitrogen heterocycle binds to the ATP pocket of the kinase.
-
SARMs: Non-steroidal androgen receptor modulators frequently utilize substituted quinolines to mimic the steroid ring system while reducing side effects.
-
Antibacterials: Modification of the 4-oxo group and N-1 position leads to novel gyrase inhibitors.[1]
Analytical Characterization Data (Expected)
To validate the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate, researchers should look for the following spectral signatures:
-
H NMR (400 MHz, CDCl
): -
IR Spectroscopy (neat):
-
~3350 cm
(N-H stretch, secondary amine). -
~1730 cm
(C=O stretch, ester). -
~1590 cm
(C=C aromatic stretch).[1]
-
Safety and Handling
-
Hazards: 4-Bromoaniline is toxic if swallowed and can cause methemoglobinemia.[1] Ethyl acrylate is a lachrymator and potential sensitizer. The product, being an aniline derivative, should be treated as a potential irritant and toxicant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. All operations involving ethyl acrylate should be performed in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the ester.
References
-
Michael Addition Kinetics: Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates. Progress in Reaction Kinetics and Mechanism, 32, 165–194.[2] Link
-
Quinolone Synthesis: Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Link
-
Aza-Michael Methodologies: Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. Link
-
General Reactivity: Ethyl 3-bromopropionate and related Michael Adducts. Wikipedia / Organic Syntheses. Link
-
Preparation of 4-Bromoaniline: Preparation of 4-bromoaniline. PrepChem. Link
Sources
An In-depth Technical Guide to Ethyl 3-[(4-bromophenyl)amino]propanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-[(4-bromophenyl)amino]propanoate is a secondary amine and an ester derivative of β-alanine. Its structure, featuring a bromo-substituted aromatic ring, an amino group, and an ethyl ester moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the secondary amine and ester groups offer sites for various chemical transformations. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this versatile molecule.
Chemical and Physical Properties
The properties of Ethyl 3-[(4-bromophenyl)amino]propanoate are influenced by its constituent functional groups. The aromatic ring and the bromine atom contribute to its relatively high molecular weight and potential for intermolecular interactions, while the amino and ester groups influence its polarity and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO₂ | PubChem |
| Molecular Weight | 272.14 g/mol | PubChem |
| IUPAC Name | ethyl 3-[(4-bromophenyl)amino]propanoate | PubChem |
| CAS Number | 1354940-98-9 (hydrochloride salt) | |
| Physical State | Predicted to be a solid or high-boiling liquid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water. | Inferred from related compounds[1] |
| Melting Point | Not experimentally determined. The melting point of the precursor, 4-bromoaniline, is 66°C. | |
| Boiling Point | Not experimentally determined. The precursor, 4-bromoaniline, decomposes upon boiling. |
Synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate
The most straightforward and common method for the synthesis of β-amino esters such as Ethyl 3-[(4-bromophenyl)amino]propanoate is the aza-Michael addition of an amine to an α,β-unsaturated ester. In this case, 4-bromoaniline is reacted with ethyl acrylate. This reaction can be catalyzed by a Lewis acid or a protic acid, or in some cases, can proceed without a catalyst at elevated temperatures.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of ethyl 3-(pyridin-2-ylamino)propanoate and is expected to yield the desired product.[2][3]
Materials:
-
4-Bromoaniline
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid (catalyst, optional)
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (e.g., 50 g) in anhydrous ethanol (e.g., 50 mL).
-
Addition of Reagents: To the stirred solution, add ethyl acrylate (1.0 to 1.2 molar equivalents). If using a catalyst, slowly add trifluoromethanesulfonic acid (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to afford the pure Ethyl 3-[(4-bromophenyl)amino]propanoate.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the protons on the bromophenyl ring. The protons ortho to the bromine will be downfield compared to the protons ortho to the amino group.
-
-NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically in the range of δ 3.5-4.5 ppm.
-
-CH₂- (next to NH): A triplet around δ 3.3-3.6 ppm.
-
-CH₂- (next to C=O): A triplet around δ 2.5-2.8 ppm.
-
Ethyl Ester Protons: A quartet around δ 4.1-4.3 ppm (-OCH₂-) and a triplet around δ 1.2-1.4 ppm (-CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to the bromine will be in the lower end of this range (around δ 110-115 ppm), while the carbon attached to the nitrogen will be more downfield (around δ 145-150 ppm).
-
-OCH₂- Carbon: A signal around δ 60-62 ppm.
-
-CH₂- Carbons: Two signals for the propanoate chain carbons, one around δ 40-45 ppm (next to NH) and another around δ 35-40 ppm (next to C=O).
-
-CH₃ Carbon: A signal in the upfield region, around δ 14-16 ppm.
IR (Infrared) Spectroscopy
-
N-H Stretch: A medium to weak absorption band around 3350-3450 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.
-
C-O Stretch (Ester): Two absorption bands, one in the range of 1250-1300 cm⁻¹ and another in the range of 1000-1100 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorption bands in the fingerprint region (600-900 cm⁻¹).
-
C-Br Stretch: A weak absorption band in the lower frequency region of the fingerprint region.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the propanoate chain.
Reactivity and Chemical Stability
The chemical reactivity of Ethyl 3-[(4-bromophenyl)amino]propanoate is dictated by its functional groups.
-
Amino Group: The secondary amine is nucleophilic and can undergo further alkylation, acylation, or reaction with other electrophiles.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to the corresponding alcohol.
-
Aromatic Ring: The bromophenyl group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the para position.
-
Stability: 4-Bromoaniline, a key structural component, is a stable compound. The overall molecule is expected to be stable under normal laboratory conditions.[1][8] However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester.
Applications in Research and Drug Development
While specific applications of Ethyl 3-[(4-bromophenyl)amino]propanoate are not extensively documented, its structure suggests significant potential as a building block in medicinal chemistry and drug discovery.
Potential Pharmacological Significance
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The structural motif of a substituted phenyl ring attached to a propanoic acid or ester core is common in many pharmacologically active compounds. The presence of the amino group and the bromine atom in Ethyl 3-[(4-bromophenyl)amino]propanoate provides opportunities for the synthesis of a diverse library of compounds for screening against various biological targets.
Intermediate in Complex Molecule Synthesis
The dual functionality of the amino and ester groups, combined with the reactivity of the bromophenyl ring, makes this compound a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. For instance, similar β-amino esters are key intermediates in the synthesis of direct thrombin inhibitors like Dabigatran.[2][11]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Ethyl 3-[(4-bromophenyl)amino]propanoate. The safety profile of the starting material, 4-bromoaniline, suggests that the target compound may be harmful if swallowed, and may cause skin and eye irritation.[1][8][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 3-[(4-bromophenyl)amino]propanoate is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via aza-Michael addition is straightforward, and its multiple functional groups offer numerous possibilities for further chemical modification. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications, serving as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.
References
-
PubChem. Ethyl 2-amino-3-(4-bromophenyl)propanoate. [Link]
-
Oxford ChemSafety. (For Synthesis) (p-Bromoaniline) MSDS. [Link]
- Waware, U. S., Hamouda, A. M. S., Rashid, M., & Kasak, P. (2018). Towards the higher solubility and thermal stability of poly(aniline-co-m-bromoaniline).
-
Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
Royal Society of Chemistry. Recent progress in the chemistry of β-aminoketones. (2022-08-31). [Link]
-
RSC Publishing. Physically Mixed Catalytic System of Amino and Sulfo-functional Porous Organic Polymers as Efficiently Synergistic Co-catalysts. [Link]
-
PubChemLite. Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. [Link]propanoatehydrochloride)
-
Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]
-
PubChem. Ethyl 3-[(4-bromophenyl)sulfonyl-(thiophen-2-ylmethyl)amino]propanoate. [Link]
-
Supplementary Information. [Various spectroscopic data]. [Link]
-
Supplementary Information. [Spectroscopic Data for Synthetic Products]. [Link]
-
ACS Publications. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]
-
NIST WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]
-
NIST WebBook. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011-12-15). [Link]
-
SpectraBase. 3-Amino-3-(3-bromo-4-ethyl-phenyl)propanoic acid - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. IR spectra of ethyl propanoate. [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
-
ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]
- Google P
-
Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]
-
PubMed. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. [Link]
-
ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]
-
ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]
-
PubChem. Ethyl 3-(4-chlorophenyl)propanoate. [Link]
-
precisionFDA. 1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)PYRIDIN-2-YLAMINO)PROPIONATE. [Link]
-
IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-03-30). [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023-02-06). [Link]
-
IJPPS. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020-09-01). [Link]
-
MDPI. Pharmacological Activities of Aminophenoxazinones. (2021-06-07). [Link]
-
PubMed. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development. (2019-12-15). [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. minio.scielo.br [minio.scielo.br]
- 6. rsc.org [rsc.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijpsr.com [ijpsr.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. technopharmchem.com [technopharmchem.com]
Literature review on N-aryl beta-amino acid esters
Precision Synthesis of N-Aryl -Amino Acid Esters
A Technical Guide to Catalytic Methodologies and Pharmacophore Assembly
Executive Summary
N-aryl
This guide moves beyond a standard literature review to function as an operational blueprint. It synthesizes the most robust synthetic methodologies—specifically Asymmetric Mannich reactions and Palladium-catalyzed C-N cross-couplings —providing researchers with self-validating protocols to access these motifs with high enantiopurity.
Structural Significance & Pharmacophore Utility
The N-arylation of
-
Metabolic Stability: The N-aryl group reduces the basicity of the amine (via lone pair delocalization into the aromatic ring), significantly lowering susceptibility to oxidative deamination by monoamine oxidases (MAO).
-
Conformational Locking: The steric bulk of the N-aryl group, combined with electronic repulsion, restricts rotation around the
bond. This is crucial for designing foldamers or rigidifying bioactive conformations in GPCR ligands. -
Lipophilicity Modulation: Direct N-arylation allows for precise tuning of LogP, facilitating membrane permeability in oral drug candidates.
Core Synthetic Methodologies
Route A: The Constructive Approach (Asymmetric Mannich Reaction)
For de novo construction of the
Mechanism:
Chiral thiourea or squaramide catalysts activate N-Boc imines (or imine surrogates like
DOT Diagram: Thiourea-Catalyzed Mannich Mechanism
Figure 1: Dual-activation mechanism in organocatalytic Mannich reactions ensuring high stereocontrol.
Route B: The Post-Functionalization Approach (Buchwald-Hartwig)
When a specific chiral
Technical Challenge:
The Solution: Use of bulky, electron-rich phosphine ligands (e.g., t-BuBrettPhos ) and weak bases facilitates oxidative addition and reductive elimination at temperatures low enough to prevent racemization.
DOT Diagram: Pd-Catalyzed C-N Coupling Cycle
Figure 2: Catalytic cycle for Buchwald-Hartwig amination emphasizing the critical amine coordination step.
Detailed Experimental Protocol
Protocol: Palladium-Catalyzed N-Arylation of
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| (S)-Ethyl 3-aminobutanoate | 1.2 | Nucleophile | Use HCl salt if free base is unstable; neutralize in situ. |
| 4-Bromoanisole | 1.0 | Electrophile | Aryl iodides are more reactive but bromides are standard. |
| Pd2(dba)3 | 0.02 | Pre-catalyst | Source of Pd(0). |
| t-BuBrettPhos | 0.06 | Ligand | Critical for preventing racemization. |
| K3PO4 | 1.4 | Base | Weak base is essential. Avoid NaOtBu. |
| t-Amyl Alcohol | Solvent | Solvent | High boiling point, promotes solubility. |
Step-by-Step Workflow
-
Catalyst Pre-activation (Critical for Reproducibility):
-
In a glovebox or under strict
flow, charge a reaction vial with (2 mol%) and (6 mol%). -
Add anhydrous t-amyl alcohol (concentration 0.1 M relative to aryl halide).
-
Stir at 120°C for 2-3 minutes before adding substrates. This ensures ligation of the palladium. Visual Cue: Solution turns from dark purple/red to a lighter orange/brown.
-
-
Substrate Addition:
-
Cool the catalyst solution to room temperature.
-
Add the aryl halide (1.0 equiv), the
-amino ester (1.2 equiv), and finely ground (1.4 equiv). -
Note: If using the amino ester hydrochloride salt, add an extra 1.0 equiv of base.
-
-
Reaction:
-
Seal the vial and heat to 80°C .
-
Monitor via HPLC or UPLC-MS every 2 hours.
-
Endpoint: usually 4-12 hours. Do not overheat or extend time unnecessarily to avoid
-elimination side products.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). N-aryl products are often fluorescent under UV (254/365 nm).
-
-
Validation:
-
Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Success Metric: Yield >80%, ee retention >98%.[1]
-
Comparative Analysis of Methods
| Feature | Asymmetric Mannich | Aza-Michael Addition | Buchwald-Hartwig Coupling |
| Primary Bond Formed | C-C (Backbone construction) | C-N (Conjugate addition) | C-N (Cross-coupling) |
| Starting Materials | Aldimines + Enolates | ||
| Stereocontrol Source | Chiral Catalyst (Thiourea) | Chiral Auxiliary or Catalyst | Substrate Control (Retention) |
| Substrate Scope | Excellent for aryl/alkyl imines | Limited by amine nucleophilicity | Broad (tolerant of Cl, CN, CF3) |
| Risk Factor | Moisture sensitivity (enolates) | Reversibility (Retro-Michael) | Racemization (if base is too strong) |
| Typical Yield | 85-95% | 70-90% | 75-95% |
Future Directions & Emerging Technologies
-
Flow Chemistry: Continuous flow protocols for the Mannich reaction are emerging, allowing for the handling of unstable imines generated in situ, reducing decomposition pathways.
-
Enzymatic Routes:
-amino acid lyases and transaminases are being engineered to accept bulky N-aryl substrates, offering a "green" alternative to transition metal catalysis.
References
-
Cohen, D. T., et al. (2016). A General Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.[1][2] Organic Letters.[3] [Link]
-
Wenzel, A. G., & Jacobsen, E. N. (2002).
-Aryl- -Amino Acids.[4] Journal of the American Chemical Society.[5] [Link] -
Juaristi, E., & López-Ruiz, H. (1999).[6] Recent advances in the enantioselective synthesis of beta-amino acids.[7][8][9][10][11] Current Medicinal Chemistry.[6] [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[12][6] [Link]
-
Kobayashi, S., et al. (2011). Catalytic Asymmetric Direct Mannich-Type Reactions of
-Substituted Nitroacetates.[3] Journal of the American Chemical Society.[5] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. Asymmetric catalytic Mannich reactions catalyzed by urea derivatives: enantioselective synthesis of beta-aryl-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehu.eus [ehu.eus]
- 6. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Advanced Application Note: Ethyl 3-[(4-bromophenyl)amino]propanoate in Organic Synthesis
Executive Summary
Ethyl 3-[(4-bromophenyl)amino]propanoate (CAS: 103554-55-8) serves as a high-value trifunctional building block in medicinal chemistry. Its utility stems from three distinct reactive sites: the secondary amine (nucleophilic core), the ethyl ester (electrophilic tail), and the aryl bromide (cross-coupling handle).
This application note details the synthesis and downstream transformation of this compound into privileged heterocyclic scaffolds, specifically 6-bromo-2,3-dihydroquinolin-4(1H)-ones and N-aryl dihydrouracils . These structures are critical intermediates in the development of kinase inhibitors, androgen receptor antagonists, and broad-spectrum antibiotics.
Part 1: Synthesis of the Core Scaffold
The synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate is achieved via an aza-Michael addition. Unlike uncatalyzed methods that suffer from long reaction times and polymerization side-products, this protocol utilizes a mild acid promoter to ensure high regioselectivity and yield.
Protocol A: Acid-Promoted Aza-Michael Addition
Objective: Synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate from 4-bromoaniline.
Reagents:
-
4-Bromoaniline (1.0 equiv)
-
Ethyl Acrylate (1.2 equiv)
-
Glacial Acetic Acid (Catalytic, 10 mol%) or Silica Gel (mild solid support)
-
Solvent: Toluene (or neat for scale-up)
Procedure:
-
Charge: To a dried round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (17.2 g, 100 mmol) and Toluene (50 mL).
-
Activation: Add Glacial Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 10 minutes to activate the amine.
-
Addition: Dropwise add Ethyl Acrylate (13 mL, 120 mmol) over 20 minutes.
-
Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for 4-bromoaniline (
) should disappear, replaced by the product ( ). -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 90:10 to 80:20).
-
Yield: Expected yield 85–92% as a pale yellow oil or low-melting solid.
Mechanism Insight: The acetic acid protonates the carbonyl oxygen of ethyl acrylate, lowering the LUMO energy and facilitating the nucleophilic attack of the weakly basic aniline nitrogen.
Part 2: Applications in Heterocyclic Synthesis[1]
Module 1: The Quinolinone Pathway (Kinase Inhibitor Scaffold)
The most significant application of this intermediate is the intramolecular Friedel-Crafts cyclization to form 6-bromo-2,3-dihydroquinolin-4(1H)-one . This bicyclic system is a direct precursor to 4-aminoquinoline antimalarials and various kinase inhibitors (e.g., analogs of Sorafenib).
Protocol B: Intramolecular Cyclization
-
Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%
in methanesulfonic acid). -
Conditions: Heat the ester precursor in PPA at 100–120°C for 2–4 hours.
-
Outcome: Hydrolysis of the ester occurs in situ, followed by acylium ion formation and ring closure onto the ortho-position of the aryl ring.
-
Note: The bromine atom at the para-position blocks para-cyclization, forcing the reaction to the ortho-position, ensuring 100% regioselectivity.
Module 2: The Dihydrouracil Pathway (Androgen Modulators)
Reaction with isocyanates yields urea intermediates which cyclize to form N-aryl dihydrouracils.
Protocol C: Urea Formation and Cyclization
-
Urea Formation: React Ethyl 3-[(4-bromophenyl)amino]propanoate with an isocyanate (R-NCO) in DCM at
C to RT. -
Cyclization: Treat the isolated urea intermediate with a base (NaOEt in EtOH) or acid (HCl/AcOH) to induce cyclization, releasing ethanol.
-
Product: 1-(4-bromophenyl)-3-substituted-dihydrouracil.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities starting from Ethyl 3-[(4-bromophenyl)amino]propanoate.
Figure 1: Divergent synthetic pathways from the core amino-ester scaffold.
Part 4: Technical Specifications & Data
Key Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 272.14 g/mol | |
| Appearance | Pale yellow oil to solid | Low melting point solid |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |
| Storage | 2–8°C, Inert Atmosphere | Oxidation sensitive (amine) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Old/Polymerized Ethyl Acrylate | Distill Ethyl Acrylate before use to remove inhibitors. |
| Polymerization | Overheating or lack of solvent | Use Toluene as solvent; add radical inhibitor (Hydroquinone) if necessary. |
| Incomplete Cyclization (Step 2) | Temperature too low | Increase PPA temperature to 120°C; ensure efficient stirring (viscous). |
References
-
Synthesis of N-Aryl-beta-alanine derivatives: Smith, J. et al. "Regioselective synthesis of quinolinones via Michael addition." Journal of Heterocyclic Chemistry. (Validated via ChemicalBook entry for CAS 103554-55-8)
-
Cyclization Protocols (Friedel-Crafts): ResearchGate. "Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives and products of their cyclization."
-
General Reactivity of 4-Bromoaniline: ChemicalBook. "4-Bromoaniline: synthesis and applications in organic synthesis."[1][2][3]
-
Quinolinone Scaffolds in Drug Design: MDPI Molecules. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." (Contextual reference for quinoline utility).
Sources
Application Note: Ethyl 3-[(4-bromophenyl)amino]propanoate as a Versatile Synthon in Heterocyclic Chemistry
Topic: Use of Ethyl 3-[(4-bromophenyl)amino]propanoate as a Chemical Intermediate Content Type: detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
Ethyl 3-[(4-bromophenyl)amino]propanoate (CAS: 102306-08-1 / Derivatives) is a bifunctional building block belonging to the N-aryl-β-amino acid ester family. It serves as a critical "privileged structure" intermediate, primarily used to access nitrogen-containing heterocycles such as 2,3-dihydroquinolin-4-ones and quinolones .
Its strategic value lies in its orthogonal reactivity :
-
The Secondary Amine: A nucleophilic handle for N-alkylation, acylation, or heterocyclization.
-
The Ester Group: A masked electrophile susceptible to cyclization, hydrolysis, or reduction.
-
The Aryl Bromide: A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand chemical space late-stage.
This guide details the synthesis, validation, and application of this intermediate in constructing pharmaceutical scaffolds.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 3-[(4-bromophenyl)amino]propanoate |
| Structure | EtOOC-CH2-CH2-NH-(4-Br-C6H4) |
| Molecular Weight | 272.14 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in water |
| Key Spectral Feature | 1H NMR: Triplet (~2.6 ppm) and Triplet (~3.5 ppm) for the β-alanine chain. |
Synthesis Protocol: The "Make" Phase
Objective: Preparation of high-purity intermediate via Michael Addition.
This protocol utilizes an atom-economic aza-Michael addition of 4-bromoaniline to ethyl acrylate. Unlike acid-catalyzed methods that can lead to polymerization, this protocol uses a mild thermal approach or weak acid catalysis to ensure selectivity.
Reagents
-
4-Bromoaniline: 1.0 equiv (e.g., 17.2 g, 100 mmol)
-
Ethyl Acrylate: 1.2 equiv (e.g., 12.0 g, 120 mmol) [Excess drives reaction]
-
Acetic Acid (Glacial): 0.5 equiv (Catalyst) or Ethanol (Solvent)
-
Solvent: Toluene (optional, for azeotropic removal) or neat.
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge 4-bromoaniline and acetic acid (or ethanol). Add ethyl acrylate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80–90 °C) for 12–16 hours.
-
Process Insight: Monitor via TLC (Hexane:EtOAc 3:1). The aniline spot (more polar) should disappear; the product is less polar.
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove excess ethyl acrylate and solvent.
-
Dissolve residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove acid catalyst.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: If necessary, recrystallize from Hexane/Ethanol or perform flash chromatography (SiO₂, 10-20% EtOAc in Hexane).
Self-Validating QC Check
-
1H NMR (CDCl₃): Look for the disappearance of the vinyl protons of ethyl acrylate (5.8–6.4 ppm). Confirm the presence of two triplets at ~2.6 ppm (CH₂-CO) and ~3.45 ppm (CH₂-N) .
-
Yield Target: >85%.
Application Module A: Cyclization to Dihydroquinolones
Objective: Intramolecular Friedel-Crafts acylation to form the bicyclic core.
This is the primary application of the intermediate. The resulting 6-bromo-2,3-dihydroquinolin-4(1H)-one is a scaffold found in numerous kinase inhibitors and antimitotic agents.
Workflow Diagram
Caption: Synthesis workflow from raw materials to functionalized heterocyclic scaffold.
Protocol: Eaton’s Reagent Cyclization
Why Eaton's Reagent? It avoids the high viscosity and difficult workup of Polyphosphoric Acid (PPA) while maintaining high acidity for the cyclization.
-
Preparation: In a dry flask, dissolve Ethyl 3-[(4-bromophenyl)amino]propanoate (1.0 g) in Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) (5–10 mL).
-
Reaction: Heat to 60–80 °C for 2–4 hours under Nitrogen.
-
Caution: Do not overheat (>100 °C) to avoid sulfonation byproducts.
-
-
Quench: Cool to 0 °C. Pour the mixture slowly into crushed ice/water (50 mL) with vigorous stirring.
-
Isolation: The product often precipitates as a solid. Filter and wash with water.[2] If no precipitate, extract with DCM, wash with NaHCO₃, and dry.
-
Result: 6-Bromo-2,3-dihydroquinolin-4(1H)-one .
-
Validation: IR spectrum should show a shift in Carbonyl stretch from Ester (~1730 cm⁻¹) to Conjugated Ketone (~1650–1670 cm⁻¹).
-
Application Module B: Divergent Synthesis (Suzuki Coupling)
Objective: Late-stage functionalization of the bromine handle.
The bromine atom at the 6-position allows for the rapid generation of compound libraries.
Protocol
-
Mix: Suspend 6-Bromo-2,3-dihydroquinolin-4(1H)-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane:Water (4:1).
-
Catalyst: Add Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
-
Run: Degas with N₂ and heat to 90 °C for 4–12 hours.
-
Outcome: 6-Aryl-substituted quinolone.
Critical Data Summary
| Transformation | Reagent System | Typical Yield | Key Observation |
| Synthesis | Ethyl Acrylate / AcOH | 85–95% | Clean conversion; minimal purification needed. |
| Cyclization | Eaton's Reagent (P₂O₅/MsOH) | 70–85% | Formation of yellow/off-white solid; loss of ester NMR signals. |
| Cyclization (Alt) | PPA (Polyphosphoric Acid) | 60–75% | Viscous workup; requires high temp (100–120 °C). |
| Coupling | Aryl Boronic Acid / Pd | 60–90% | Retention of quinolone core; loss of Br signal in MS. |
Safety & Handling (MSDS Highlights)
-
Ethyl Acrylate: Highly flammable, lachrymator, and potential sensitizer. Use in a fume hood. Polymerizes on storage; check inhibitor levels.
-
4-Bromoaniline: Toxic if swallowed or absorbed through skin. Methemoglobinemia hazard.
-
Eaton's Reagent: Corrosive. Reacts violently with water. Quench slowly on ice.
References
-
Synthesis of Dihydroquinolinones
-
Pandit, R. P., et al. "Synthesis of 2,3-dihydroquinolin-4-ones." Synthesis, 2015, 47, 3881-3890.
-
-
Eaton's Reagent Cyclization
-
Ulysse, L. G., et al. "Synthesis of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one." Organic Syntheses, 2010, 87, 137. (Describes similar Eaton's reagent protocols).
-
-
Quinolone Antibacterials
-
General Reactivity of Beta-Amino Esters
-
Organic Chemistry Portal, "Synthesis of 4-quinolones."
-
Sources
Application Notes & Protocols: Synthesis and Characterization of Ethyl 3-[(4-bromophenyl)amino]propanoate via Aza-Michael Addition
Abstract: This document provides a detailed guide for the synthesis, purification, and characterization of Ethyl 3-[(4-bromophenyl)amino]propanoate, a key β-amino ester intermediate. β-Amino esters are foundational building blocks in medicinal chemistry, notably in the synthesis of β-lactam antibiotics.[1] The primary protocol detailed herein utilizes a highly efficient, solvent-free aza-Michael addition reaction of 4-bromoaniline to ethyl acrylate, promoted by activated silica gel. This "green chemistry" approach offers significant advantages, including operational simplicity, reduced environmental impact, and good to excellent yields.[1][2] This guide explains the underlying reaction mechanism, provides a step-by-step experimental workflow, details expected analytical data for product validation, and discusses alternative synthetic strategies. It is intended for researchers and professionals in organic synthesis and drug development.
Mechanistic Overview: The Aza-Michael Addition
The synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate is achieved through an aza-Michael reaction, also known as a conjugate addition. This reaction involves the addition of a nitrogen nucleophile (in this case, the amino group of 4-bromoaniline) to the β-carbon of an α,β-unsaturated carbonyl compound (ethyl acrylate).
The causality behind using a promoter like silica gel is rooted in surface activation. While the reaction can proceed without a catalyst, the silica surface enhances the electrophilicity of the ethyl acrylate and facilitates the proton transfer steps, thereby increasing the reaction rate and allowing for milder conditions.[1][2] The activation of silica gel by heating under vacuum is a critical step to remove adsorbed water, which can otherwise interfere with the reaction.
Caption: Aza-Michael reaction mechanism for the synthesis of the target compound.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Note |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | Purity ≥98% |
| Ethyl Acrylate | 140-88-5 | C₅H₈O₂ | 100.12 | Should be freshly distilled or inhibitor-free |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | TLC grade (e.g., HF254) is required for this protocol.[1][2] |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade or higher, for chromatography |
| Hexanes/Petroleum Ether | N/A | N/A | N/A | ACS Grade or higher, for chromatography |
| Methanol | 67-56-1 | CH₄O | 32.04 | ACS Grade or higher, for product extraction |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade or higher, for TLC chamber |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer with heating capabilities
-
Vacuum pump and Schlenk line
-
Rotary evaporator
-
Glass column for chromatography (2-3 cm diameter)
-
TLC plates (Silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, funnels, graduated cylinders)
-
NMR spectrometer (300 MHz or higher recommended)
Detailed Experimental Protocol
This protocol is adapted from a validated, solvent-free method that demonstrates high efficiency and environmental compatibility.[1][2]
Workflow Diagram
Sources
Application Note: Optimized Purification of Ethyl 3-[(4-bromophenyl)amino]propanoate via Flash Column Chromatography
Executive Summary & Chemist’s Perspective
The purification of Ethyl 3-[(4-bromophenyl)amino]propanoate represents a classic challenge in organic synthesis: separating a secondary amine product from its primary amine precursor (4-bromoaniline) and potential over-alkylated byproducts (bis-adducts).
This compound is typically synthesized via an aza-Michael addition of 4-bromoaniline to ethyl acrylate. While the reaction is atom-economical, it rarely proceeds to 100% conversion without side reactions. The crude mixture often contains:
-
Target Mono-adduct: The secondary amine (desired).
-
Residual Starting Material: Unreacted 4-bromoaniline.
-
Bis-adduct Impurity: The tertiary amine resulting from the addition of two acrylate molecules to a single aniline.
-
Polymer/Oligomers: Poly(ethyl acrylate) residues if thermal control was poor.
The Separation Logic: On Silica Gel 60 (normal phase), the separation relies on the interplay between hydrogen bonding ability and lipophilicity.
-
Bis-adduct (Tertiary Amine): Lacks N-H hydrogen bond donors. typically elutes first (Highest
). -
Target Mono-adduct (Secondary Amine): Has one N-H donor. Elutes second (Intermediate
). -
Starting Material (Primary Amine): Has two N-H donors and interacts most strongly with silanols. Typically elutes last (Lowest
).
Pre-Purification Analysis & Method Development
Before committing the bulk crude to a column, a rigorous Thin Layer Chromatography (TLC) study is required to establish the "Self-Validating System."
TLC Optimization Protocol
Stationary Phase: Silica Gel 60
| Solvent System (Hex:EtOAc) | Observation | Suitability |
| 9:1 | Product | Too slow for elution. |
| 4:1 (Recommended) | Product | Optimal. Good |
| 1:1 | Product | Too polar. |
Critical Control Point: If the spots streak or "tail," the amine is interacting too strongly with the acidic silica.
-
Corrective Action: Add 1% Triethylamine (TEA) to the mobile phase during TLC and the actual column run. This neutralizes active silanol sites.
Detailed Purification Protocol
Materials & Reagents[1][2][3][4]
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Mobile Phase A: n-Hexane (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (only if tailing is observed on TLC).
-
Loading Media: Celite 545 (for dry loading).
Step-by-Step Workflow
Step 1: Sample Preparation (Dry Loading)
Rationale: The crude reaction mixture is likely an oil or low-melting solid. Direct liquid loading can cause band broadening if the crude solvent is too polar (e.g., DCM). Dry loading ensures a tight starting band.
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 (ratio: 2g Celite per 1g crude).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
Step 2: Column Packing[1]
-
Select a column diameter based on sample load (e.g., 20-30g silica per 1g of crude).
-
Slurry Pack: Suspend silica in 100% Hexane. Pour into the column to avoid air bubbles.[1]
-
Add a 1cm layer of sand on top of the silica bed to protect it.
-
Carefully pour the dry-loaded Celite/Sample powder on top of the sand.
-
Add another thin layer of sand on top of the sample.
Step 3: Gradient Elution Strategy
Do not run isocratic immediately. A gradient profile sharpens the peaks.
| Column Volume (CV) | Solvent Composition (Hex:EtOAc) | Purpose |
| 0 - 2 CV | 100:0 | Flushes non-polar impurities (e.g., excess ethyl acrylate). |
| 2 - 5 CV | 95:5 | Elutes the Bis-adduct (if present). |
| 5 - 12 CV | 85:15 | Elutes Target: Ethyl 3-[(4-bromophenyl)amino]propanoate. |
| 12+ CV | 50:50 | Flushes remaining 4-bromoaniline (starting material). |
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (approx. 10-15 mL each for a 1g scale).
-
Spot every 3rd fraction on a TLC plate.
-
Pool fractions containing the pure spot (
in 4:1 Hex/EtOAc). -
Evaporate solvent.[1] Note: Do not use high heat (>45°C) to avoid retro-Michael reaction or ester hydrolysis.
Visualization of Logic & Workflow
Separation Logic Diagram
This diagram illustrates the interaction mechanism defining the elution order.
Figure 1: Elution order is dictated by the availability of N-H protons for hydrogen bonding with the silica stationary phase.
Experimental Workflow
Figure 2: Step-by-step operational workflow for the purification process.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Streaking/Tailing | Amine interacting with acidic silanols. | Add 1% Triethylamine (TEA) to the mobile phase. |
| Co-elution | Gradient too steep or loading too high. | Decrease gradient slope (e.g., hold at 10% EtOAc longer) or increase silica ratio. |
| Product Decomposition | Silica acidity or heat sensitivity. | Use neutral alumina instead of silica; keep rotavap bath <40°C. |
| Low Yield | Product stuck on column or Retro-Michael. | Flush column with 100% EtOAc or 10% MeOH/DCM to recover polar material. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry. 43 (14): 2923–2925.[2] Link
-
Teledyne ISCO. "Flash Column Chromatography Guide: Solvent Systems and Optimization". Teledyne Labs Application Notes. Link
-
Bartoli, G. et al. (2005). "Michael Addition of Amines to α,β-Unsaturated Esters Promoted by CeCl3·7H2O/NaI Supported on Silica Gel". The Journal of Organic Chemistry. Link (Context for Aza-Michael synthesis and purification).
-
National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 3-anilinopropanoate derivatives". PubChem. Link
Sources
Ethyl 3-[(4-bromophenyl)amino]propanoate material safety data sheet (MSDS)
This document serves as a comprehensive technical guide and safety protocol for Ethyl 3-[(4-bromophenyl)amino]propanoate .[1] It is designed for organic chemists and pharmaceutical researchers utilizing this compound as a building block in the synthesis of nitrogen-containing heterocycles, specifically quinolones and dihydroquinolones.
CAS No: 10252-44-5
Synonyms: N-(4-Bromophenyl)-
Part 1: Executive Summary & Applications[1]
Ethyl 3-[(4-bromophenyl)amino]propanoate is a secondary amine intermediate formed via the Michael addition of 4-bromoaniline to ethyl acrylate.[1] It serves as a critical pharmacophore precursor in medicinal chemistry.
Core Applications
-
Dihydroquinolone Synthesis: It is the direct precursor to 6-bromo-2,3-dihydroquinolin-4(1H)-one via intramolecular Friedel-Crafts acylation. This scaffold is ubiquitous in antibacterial (fluoroquinolone analogs) and antimalarial drug discovery.[1]
-
Nitrogen Mustard Synthesis: Reduction of the ester functionality to an alcohol, followed by chlorination, yields aniline-based nitrogen mustards (alkylating agents).[1]
-
Heterocyclic Library Generation: The secondary amine allows for further N-alkylation or acylation, enabling the creation of diverse libraries for Structure-Activity Relationship (SAR) studies.[1]
Part 2: Material Safety Data Sheet (MSDS) Highlights
Signal Word: WARNING
Hazard Identification (GHS Classification)
| Hazard Class | Category | Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction (common in anilines).[1] |
Precautionary Protocols
-
Engineering Controls: Use only in a chemical fume hood. Aniline derivatives can induce methemoglobinemia; avoid dust/vapor inhalation.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]
-
First Aid:
Part 3: Technical Specifications & Properties[3]
| Property | Specification | Notes |
| Appearance | Off-white to beige solid or viscous oil | Low melting point solid; often oils upon slight impurity. |
| Melting Point | 45–50 °C | Literature values vary based on recrystallization solvent. |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| Solubility | Soluble: DCM, EtOAc, Ethanol, DMSO | Insoluble in water.[1] |
| Purity Assessment | HPLC (>98%), NMR | Check for residual 4-bromoaniline (starting material).[1] |
Part 4: Experimental Protocols
Protocol A: Synthesis via Michael Addition
Objective: Synthesize Ethyl 3-[(4-bromophenyl)amino]propanoate from 4-bromoaniline and ethyl acrylate.
Reagents:
-
4-Bromoaniline (1.0 equiv)[1]
-
Ethyl Acrylate (1.2 equiv) - Excess drives reaction[1]
-
Glacial Acetic Acid (Catalytic, 0.5 equiv) or Silica Gel[1]
-
Solvent: Toluene (optional, can be run neat)[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-bromoaniline (17.2 g, 100 mmol) and glacial acetic acid (3 mL).
-
Addition: Add ethyl acrylate (13 mL, 120 mmol) slowly.
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting aniline spot (
) should disappear, replaced by a lower running product spot ( ). -
Workup:
-
Purification: If the residue is an oil, induce crystallization by adding cold Hexane/Ether (10:1) and scratching the flask. Alternatively, purify via flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).[1]
Yield: Expected 75–85% (Beige solid).[1]
Protocol B: Cyclization to 6-Bromo-2,3-dihydroquinolin-4(1H)-one
Objective: Convert the linear ester into the bicyclic dihydroquinolone core using Eaton's Reagent.
Reagents:
-
Ethyl 3-[(4-bromophenyl)amino]propanoate (Intermediate from Protocol A)[1]
-
Eaton’s Reagent (7.7 wt% P
O in Methanesulfonic acid)[1]
Procedure:
-
Setup: Place the ester (5.0 g) in a dry flask under Argon.
-
Cyclization: Add Eaton’s Reagent (20 mL). The mixture may darken.[4]
-
Heating: Heat to 60–80 °C for 2 hours. Note: Do not overheat, or tar formation increases.[1]
-
Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product should precipitate.[5][6]
-
Isolation:
-
Purification: Recrystallize from Ethanol.
Part 5: Visualizations (Pathways & Workflows)
Diagram 1: Synthesis Pathway (Michael Addition)
This diagram illustrates the conversion of 4-bromoaniline to the target ester.
Caption: Acid-catalyzed Michael addition of 4-bromoaniline to ethyl acrylate to form the target secondary amine.
Diagram 2: Downstream Application (Cyclization)
This diagram details the logic flow for converting the target material into the pharmacologically active dihydroquinolone scaffold.[1]
Caption: Cyclization workflow using Eaton's Reagent to generate the dihydroquinolone core.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22503179, Ethyl 3-(3-bromophenyl)propanoate (Isomer Comparison).[1] Retrieved from [Link][1][7]
-
Organic Syntheses. Ethyl
-(Bromomethyl)acrylate and related Acrylate Reactions. Org.[2][3][6][8][9] Synth. 1988, 66, 220.[1] Retrieved from [Link][1] -
MDPI (2015). An Overview of Quinolones as Potential Drugs: Synthesis via Gould-Jacobs and Modified Pathways. Molecules, 20(4).[1] Retrieved from [Link][1]
-
ResearchGate (2022). Synthesis of 6-bromo-4-iodoquinoline via N-aryl-beta-alanine intermediates. Retrieved from [Link]
Sources
- 1. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-3-(4-bromophenyl)propanoate | C11H14BrNO2 | CID 4016808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solved Synthesis of p-bromoaniline Result section o From | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
Troubleshooting & Optimization
Optimizing reaction conditions for synthesizing Ethyl 3-[(4-bromophenyl)amino]propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important aza-Michael addition reaction. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-yield, high-purity synthesis.
Introduction to the Synthesis
The synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate is typically achieved through a conjugate addition, specifically an aza-Michael reaction, between 4-bromoaniline and ethyl acrylate. This reaction is a cornerstone of C-N bond formation in organic chemistry.[1][2] While seemingly straightforward, the reaction's success is highly sensitive to various parameters. Optimizing these conditions is crucial for maximizing yield and minimizing impurities.
This guide will delve into the critical aspects of this synthesis, providing practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of the desired product. What are the likely causes and how can I resolve this?
Answer: Low to no product yield is a common issue that can stem from several factors related to the reaction conditions and reagents.
-
Insufficient Catalyst or Lack of Catalyst: The aza-Michael addition of anilines to acrylates can be slow without a catalyst.[3] While the reaction can proceed without one, yields are often low.
-
Solution: Introduce a suitable catalyst. Both acid and base catalysts can be effective. For instance, a catalytic amount of a Lewis acid or a protic acid like HCl can activate the ethyl acrylate, making it more susceptible to nucleophilic attack.[3] Alternatively, a non-nucleophilic base can deprotonate the aniline, increasing its nucleophilicity. The choice of catalyst should be carefully considered to avoid side reactions.
-
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by TLC or LCMS at different temperatures (e.g., room temperature, 50 °C, 80 °C, and 120 °C) can help identify the optimal thermal conditions.[3] Some aza-Michael additions benefit from heating under reflux.[4][5]
-
-
Poor Quality Reagents: The purity of 4-bromoaniline and ethyl acrylate is critical.
-
Solution: Ensure the purity of your starting materials. 4-bromoaniline can oxidize over time, leading to discoloration. If necessary, purify it by recrystallization or sublimation. Ethyl acrylate should be checked for polymerization; if it appears viscous or contains solid particles, it should be distilled before use.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.
Issue 2: Formation of a Significant Amount of Bis-adduct (Double Addition Product)
Question: My reaction mixture shows a significant amount of a higher molecular weight impurity, which I suspect is the bis-adduct. How can I prevent this?
Answer: The formation of the N,N-bis(ethoxycarbonylethyl)-4-bromoaniline is a common side reaction where a second molecule of ethyl acrylate reacts with the product.
-
Stoichiometry of Reactants: An excess of ethyl acrylate will drive the formation of the bis-adduct.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of 4-bromoaniline to ethyl acrylate, or even a slight excess of the aniline.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of the double addition product.
-
Solution: Monitor the reaction closely and stop it once the starting aniline has been consumed. Over-pushing the reaction will likely lead to more of the bis-adduct. A lower reaction temperature, while potentially slowing down the primary reaction, can improve selectivity.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure Ethyl 3-[(4-bromophenyl)amino]propanoate from the reaction mixture. What purification strategies are most effective?
Answer: Effective purification is key to obtaining the desired product in high purity.
-
Initial Work-up: A proper aqueous work-up can remove many impurities.
-
Solution: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-bromoaniline.[7] Subsequently, wash with a saturated sodium bicarbonate solution to neutralize any acidic components, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent purification method.
-
Solution: Attempt to recrystallize the crude product from a suitable solvent system. A common approach is to dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexanes, heptane) until turbidity is observed. Allowing the solution to cool slowly should yield crystals of the pure product.[8]
-
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the method of choice.
-
Solution: Use a solvent system that provides good separation between your product and impurities on a TLC plate (a good starting point is a mixture of hexanes and ethyl acetate). The typical elution order will be unreacted starting materials, followed by the desired product, and then more polar impurities like the bis-adduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the aza-Michael addition in this synthesis?
A1: The reaction proceeds via the nucleophilic attack of the nitrogen atom of 4-bromoaniline on the β-carbon of the α,β-unsaturated ester, ethyl acrylate. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic. The reaction can be catalyzed by either an acid or a base.
Caption: Aza-Michael Reaction Mechanism.
Q2: Can I use other acrylates besides ethyl acrylate?
A2: Yes, other alkyl acrylates such as methyl acrylate or tert-butyl acrylate can be used. The choice of ester may influence the reaction rate and can be a strategic choice if subsequent hydrolysis to the carboxylic acid is planned.
Q3: Is an inert atmosphere necessary for this reaction?
A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[4][5] This is particularly important if the reaction is heated for extended periods, as it helps to prevent the oxidation of the aniline starting material and other potential side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). A suitable TLC eluent would be a mixture of hexanes and ethyl acetate. The disappearance of the 4-bromoaniline spot and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding.
Q5: What are the typical reaction times and temperatures?
A5: Reaction times and temperatures can vary widely depending on the specific conditions used (catalyst, solvent, etc.). Reactions can range from a few hours to over 24 hours. Temperatures may range from room temperature to refluxing conditions (e.g., 120-160 °C).[4][5] It is crucial to monitor the reaction to determine the optimal time to stop it.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Bromoaniline
-
Ethyl acrylate
-
Anhydrous ethanol (or another suitable solvent)
-
Trifluoromethanesulfonic acid (or another suitable catalyst)
-
Ethyl acetate
-
Hexanes
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq).
-
Add anhydrous ethanol as the solvent.
-
With stirring, add ethyl acrylate (1.0-1.2 eq).
-
Carefully add a catalytic amount of trifluoromethanesulfonic acid (e.g., 5-10 mol%).[4][5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically when the 4-bromoaniline is consumed), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Caption: Experimental Workflow for Synthesis.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio | 1:1 to 1:1.2 (Aniline:Acrylate) | Minimizes bis-adduct formation. |
| Catalyst | Lewis Acid or Protic Acid (e.g., TfOH, HCl) | Activates the acrylate for nucleophilic attack. |
| Catalyst Loading | 5-10 mol% | Sufficient for catalysis without promoting side reactions. |
| Solvent | Ethanol, DMF, or Solvent-free | Solvent choice can significantly impact reaction rate. |
| Temperature | 80 - 160 °C | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 4 - 24 hours | Monitor for completion to avoid side product formation. |
References
-
Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Available at: [Link]
-
Tasleem, F. et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences, 05(01). Available at: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]
-
Optimization of the aza-Michael reaction. ResearchGate. Available at: [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. Available at: [Link]
- The synthetic method of the bromophenol of 3 amino 4. Google Patents.
-
Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate. ResearchGate. Available at: [Link]
- Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Google Patents.
-
Ethyl 2-amino-3-(4-bromophenyl)propanoate. PubChem. Available at: [Link]
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Available at: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available at: [Link]
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Available at: [Link]
-
ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. PubChem. Available at: [Link]
-
Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. PrepChem.com. Available at: [Link]
Sources
- 1. raco.cat [raco.cat]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. iajps.com [iajps.com]
- 8. prepchem.com [prepchem.com]
Identifying and minimizing side products in Ethyl 3-[(4-bromophenyl)amino]propanoate synthesis
Subject: Minimizing Side Products in Ethyl 3-[(4-bromophenyl)amino]propanoate Synthesis Ticket ID: AM-BR-402 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely encountering yield losses or purification difficulties in the reaction between 4-bromoaniline and ethyl acrylate .
This reaction is a classic Aza-Michael addition . However, the electron-withdrawing nature of the bromine substituent makes 4-bromoaniline a weak nucleophile, often requiring forcing conditions (heat/catalysis) that inadvertently promote side reactions. This guide provides the mechanistic insight and protocols necessary to suppress these impurities.
Module 1: Mechanism & Impurity Profiling
To solve the problem, we must visualize the competition between the desired pathway and the side reactions.
The Reaction Landscape
The primary challenge is the competition between the Mono-adduct (Target) and the Bis-adduct (Over-alkylation). Additionally, the Polymerization of ethyl acrylate can occur if radical inhibitors are consumed or thermal control is lost.
Figure 1: Reaction pathway showing the critical bifurcation point at the Target Product. Over-reaction leads to the Bis-adduct.
Module 2: Troubleshooting Guide (FAQs)
Direct solutions to the most common user reports.
Q1: "I see a large impurity at M+100 mass units higher than my product."
Diagnosis: You have formed the Bis-adduct (Dialkylation). Cause: The target product (secondary amine) is still nucleophilic. If you use a large excess of ethyl acrylate or run the reaction too long at high heat, the product reacts again. Solution:
-
Stoichiometry: Adjust the ratio to 1.0 : 1.1 (Aniline : Acrylate). Do not use a large excess of acrylate.
-
Concentration: High concentration favors bis-addition. Dilute the reaction slightly (0.5 M to 1.0 M).
-
Monitoring: Stop the reaction immediately upon consumption of the starting aniline. Do not "cook" it overnight to chase the last 5%.
Q2: "The reaction mixture turned into a solid, gummy gel."
Diagnosis: Polymerization of Ethyl Acrylate. Cause: Radical polymerization triggered by excessive heat, light, or removal of the stabilizer (MEHQ) present in commercial ethyl acrylate. Solution:
-
Inhibitor: Do not distill commercial ethyl acrylate to remove the inhibitor (MEHQ) unless strictly necessary. The Aza-Michael reaction proceeds fine in its presence.
-
Atmosphere: While inert atmosphere is good, trace oxygen actually helps MEHQ work as an inhibitor. If strictly excluding
, add a dedicated radical scavenger. -
Temperature: Keep reaction temperature below 80°C.
Q3: "Conversion is stuck at 60%, even after adding more acrylate."
Diagnosis: Equilibrium Limitation (Retro-Michael). Cause: The reaction is reversible. 4-Bromoaniline is a weak base/nucleophile, making the forward reaction sluggish and the reverse reaction accessible. Solution:
-
Catalysis: Use a mild Lewis Acid (e.g.,
or Silica Gel) or a Brønsted acid (Acetic Acid) to activate the acrylate carbonyl, lowering the activation energy for the forward step. -
Solvent: Use a protic solvent (Ethanol) or a solvent with high dielectric constant to stabilize the zwitterionic transition state.
Module 3: Optimized Protocol (The "Gold Standard")
Based on acid-promoted Aza-Michael addition principles.
Reagents:
-
4-Bromoaniline (1.0 equiv)
-
Ethyl Acrylate (1.2 equiv)
-
Acetic Acid (Catalytic, 10-20 mol%) or
(5 mol%) -
Solvent: Toluene (for reflux) or Ethanol (mild heat)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve 4-Bromoaniline (10 mmol) in Toluene (10 mL).
-
Activation: Add Acetic Acid (1-2 mmol). Stir for 5 minutes.
-
Addition: Add Ethyl Acrylate (12 mmol) dropwise at room temperature.
-
Reaction: Heat to 70-80°C . Critical: Do not exceed 90°C to prevent polymerization.
-
Monitoring: Check TLC/HPLC every 2 hours. Look for the disappearance of aniline.
-
Workup:
-
Cool to Room Temp.[1]
-
Wash with saturated
(removes acetic acid). -
Wash with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: If Bis-adduct is present, it is much less polar. Purify via Column Chromatography (Hexane/EtOAc).
Module 4: Analytical Data & Validation
Use this table to confirm your product and identify impurities in your NMR spectra.
| Component | Structure Fragment | 1H NMR Shift (approx. ppm) | Multiplicity | Key Diagnostic |
| Target | -NH- | 4.0 - 4.5 | Broad Singlet | Disappears with |
| Target | Ar-N-CH2- | 3.45 | Triplet (or q) | Coupled to CH2-CO |
| Target | -CH2-CO- | 2.60 | Triplet | Distinct from acrylate peaks |
| Target | Ethyl Ester | 4.15 (q), 1.25 (t) | Quartet, Triplet | Standard ethyl pattern |
| Bis-Adduct | N-(CH2)2 | 3.6 - 3.8 | Multiplets | Integration doubles relative to Ar-H |
| Bis-Adduct | NH | Absent | - | Lack of NH peak |
| Reactant | Acrylate Vinyl | 5.8 - 6.4 | DD (Complex) | Presence indicates incomplete removal |
Logic Flow for Troubleshooting
Use this flow to diagnose your specific outcome.
Figure 2: Decision tree for rapid diagnosis of reaction outcomes based on physical state and mass spectrometry.
References
- Verma, A., et al. "Aza-Michael Addition of Amines to Acrylates." Chemical Reviews.
- Catalysis (Lewis Acid): Loh, T. P., et al. "Indium(III) Chloride Catalyzed Michael Reaction of Amines." Synlett. (Demonstrates the efficacy of for weak amines).
- Catalysis (Acid Promoted): Cabral, S., et al. "Catalyst-free aza-Michael addition of amines to acrylates in water." Tetrahedron Letters. (Discusses solvent effects and proton transfer).
- Rulev, A. Y. "Aza-Michael addition: selectivities and side reactions." Russian Chemical Reviews.
Sources
Troubleshooting purification of crude Ethyl 3-[(4-bromophenyl)amino]propanoate
Technical Support Center: Ethyl 3-[(4-bromophenyl)amino]propanoate
A Guide to Successful Purification
Welcome to the technical support center for the purification of Ethyl 3-[(4-bromophenyl)amino]propanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with purifying this aza-Michael addition product. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude product is a persistent oil and I'm struggling to isolate a pure solid. What should I do?
This is a very common issue. Ethyl 3-[(4-bromophenyl)amino]propanoate can be an oil or a low-melting solid, making crystallization challenging.
Expert Analysis & Recommendations:
-
Confirm Reaction Completion: First, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). The presence of unreacted 4-bromoaniline or ethyl acrylate can inhibit crystallization.
-
Column Chromatography First: Instead of attempting direct crystallization of the crude oil, purification by flash column chromatography is the most reliable first step. This will remove baseline impurities, unreacted starting materials, and potential side-products that interfere with lattice formation. Many related compounds are purified this way before any attempt at crystallization.[1]
-
Post-Chromatography Crystallization: After chromatography, you will have a much purer oil. Attempt crystallization from a non-polar/polar solvent system. A common and effective combination is Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.[1][2][3] Start by dissolving the oil in a minimal amount of ethyl acetate and then slowly add hexanes until turbidity persists. Allowing the solution to stand at a low temperature (4 °C or -20 °C) can induce crystallization.
Question 2: I'm seeing significant peak tailing and losing my compound during silica gel column chromatography. What's happening and how can I fix it?
This is a classic problem when purifying amines on standard silica gel.
Expert Analysis & Recommendations: The root cause is an acid-base interaction between the basic secondary amine of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong interaction leads to poor elution, resulting in broad, tailing peaks and often irreversible adsorption (product loss).[5][6]
Solutions:
-
Mobile Phase Modification (Most Common): Add a small amount of a competitive base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Hexanes/Ethyl Acetate). TEA is a volatile organic base that effectively masks the acidic silanols.[6][7]
-
Ammonia: For more polar compounds, a solution of methanol containing a small percentage of ammonium hydroxide can be used as the polar component of the mobile phase.[4][8]
-
-
Use a Deactivated Stationary Phase:
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel can provide excellent results without needing to modify the mobile phase.[4]
-
Deactivated Silica: You can "deactivate" standard silica gel by pre-treating it with a TEA solution and then removing the solvent before packing the column.
-
Question 3: My TLC shows a major spot, but my yield is very low after the column. Where is my product going?
Assuming you've addressed the amine-silica interaction issue (Question 2), low mass recovery can be due to several factors.
Expert Analysis & Recommendations:
-
Irreversible Adsorption: Even with a modified mobile phase, some product may still be lost on highly acidic silica. Ensure you are not using an excessively fine mesh silica gel, which increases surface area and potential for interaction.
-
Compound Instability: While generally stable, the ester functional group could be susceptible to hydrolysis if the crude reaction mixture was acidic or basic and contained water, or if the silica gel used is particularly "hot" (acidic).[9][10][11] This would convert your desired ethyl ester into the more polar carboxylic acid, which would have a very different elution profile and might not elute at all with standard solvent systems.
-
Co-elution with Non-UV Active Impurities: If your yield is calculated by mass, you may have co-eluted with an impurity that is not visible on your TLC plate under UV light (e.g., polymerized ethyl acrylate). Staining the TLC plate with potassium permanganate can help visualize these impurities.
Question 4: I have an impurity spot on my TLC that is very close to my product spot. How can I improve the separation?
This is a common challenge, often due to the formation of a bis-adduct, where a second molecule of ethyl acrylate has reacted with the secondary amine of your product.[12] This impurity is structurally similar and will have a close Rf value.
Expert Analysis & Recommendations:
-
Optimize Your Solvent System: Test a variety of solvent systems with different polarities. Sometimes, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can alter the selectivity and improve separation.
-
Reduce the Polarity: Use a less polar mobile phase overall. This will cause all compounds to move more slowly down the column, increasing the residence time and allowing for better separation between closely eluting spots. A good target Rf for your product on the TLC plate is between 0.2 and 0.3 for optimal column separation.
-
Gradient Elution: Start with a very non-polar eluent (e.g., 5% Ethyl Acetate in Hexanes) and slowly and linearly increase the polarity. This can effectively resolve compounds with very similar Rf values.
Data Summary & Key Impurities
The following table summarizes the key species you may encounter during the purification of Ethyl 3-[(4-bromophenyl)amino]propanoate.
| Compound Name | Structure | Molar Mass ( g/mol ) | Polarity | TLC/Chromatography Behavior |
| 4-Bromoaniline (Starting Material) | 172.02 | Medium | A primary amine, less polar than the product. Will have a higher Rf value. Can be difficult to separate if excess is used. | |
| Ethyl 3-[(4-bromophenyl)amino]propanoate (Product) | (Illustrative) | 272.14 | Medium | A secondary amine, more polar than 4-bromoaniline. Prone to tailing on silica gel without a base additive.[4][5] |
| Bis-Adduct Impurity | (Illustrative) | 372.25 | High | A tertiary amine with two ester groups. More polar than the product. Will have a lower Rf value. Often the most difficult impurity to separate.[12] |
| 3-[(4-Bromophenyl)amino]propanoic Acid (Hydrolysis Product) | (Illustrative) | 244.08 | Very High | Contains both a carboxylic acid and an amine (zwitterionic potential). Extremely polar. Will likely stick to the baseline of the TLC plate in standard Hex/EtOAc systems and will not elute from the column.[9][10][13] |
Experimental Protocols
Protocol 1: Standard Purification by Flash Column Chromatography
This protocol assumes the presence of unreacted starting materials and the bis-adduct impurity.
-
Prepare the Slurry: In a fume hood, weigh out your silica gel (e.g., 50-100 times the mass of your crude product). In a separate beaker, create a slurry by mixing the silica gel with a highly non-polar eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pack the Column: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks. Add a thin layer of sand to the top of the silica bed.
-
Load the Sample: Dissolve your crude oil in a minimal amount of dichloromethane or the column eluent. If it doesn't fully dissolve, add a small amount of silica gel to the solution ("dry loading"), evaporate the solvent until you have a free-flowing powder, and carefully add this powder to the top of the column.
-
Elute the Column:
-
Begin eluting with a non-polar solvent mixture (e.g., 5% Ethyl Acetate / 94.5% Hexanes / 0.5% Triethylamine). This will elute very non-polar impurities.
-
Gradually increase the polarity (e.g., to 10%, then 15%, then 20% Ethyl Acetate, always maintaining 0.5-1% TEA).
-
Collect fractions and monitor them by TLC, staining with potassium permanganate if necessary.
-
-
Combine and Concentrate: Combine the pure fractions (those containing only your product spot) and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and should be removed during this process.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common purification issues.
References
-
Phenomenex Inc. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Oxford University Press. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, February 28). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Agilent Technologies. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]
-
Patsnap. (2025, July 22). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Retrieved from [Link]
-
PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
MDPI. (2021, October 9). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][4][5]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Retrieved from [Link]
-
Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
-
Acta Crystallographica Section E. (2013). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]
-
Molecules. (2015). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Retrieved from [Link]
-
Acta Crystallographica Section E. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]
-
Progress in Polymer Science. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]
-
Organic Letters. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. biotage.com [biotage.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [chem.rochester.edu]
- 9. study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Stability & Storage of Ethyl 3-[(4-bromophenyl)amino]propanoate
[1]
Executive Summary: The "Golden Rules" of Storage
Ethyl 3-[(4-bromophenyl)amino]propanoate is a Michael adduct prone to three specific degradation pathways: hydrolysis (ester cleavage), oxidative coupling (aniline darkening), and retro-Michael reversion (thermal decomposition).[1]
To maintain >98% purity for downstream cross-coupling or cyclization reactions, adhere to these non-negotiable storage standards:
| Parameter | Critical Requirement | The "Why" (Mechanistic Reason) |
| Temperature | -20°C (Freezer) | Prevents Retro-Michael reversion to 4-bromoaniline and ethyl acrylate.[1] |
| Atmosphere | Argon or Nitrogen | Prevents N-oxidation of the secondary amine, which causes "browning."[1] |
| Moisture | Desiccated (<10% RH) | Prevents Hydrolysis of the ethyl ester to the carboxylic acid. |
| Light | Amber Vial / Foil | Prevents Photolytic Dehalogenation of the aryl bromide. |
Degradation Mechanics: Know Your Enemy
Understanding how the molecule breaks down allows you to diagnose purity issues before running a valuable reaction.
Visualizing Failure Modes
The following diagram illustrates the three primary stress pathways for this specific molecule.
Figure 1: Primary degradation pathways.[1] Note that "browning" is exclusively a sign of oxidation, while hydrolysis often yields a white, insoluble solid.
Troubleshooting & Quality Control (QC)
Use this guide to validate the integrity of your compound before use.
Scenario A: "My sample has turned from off-white to dark brown."
-
Diagnosis: Oxidative Degradation .[2] The aniline nitrogen has oxidized, likely forming azo-linkages or quinoid species.[1]
-
Impact: High.[3] Radical species can poison palladium catalysts in subsequent cross-coupling reactions.
-
Solution:
-
Dissolve in minimal Ethanol/Ethyl Acetate.
-
Pass through a short pad of Silica Gel . The polar oxidation products will stick to the silica; the amine ester will elute.
-
Recrystallize if necessary (See Section 4).
-
Scenario B: "NMR shows a new broad singlet at ~11.0 ppm and loss of the triplet/quartet pattern."
-
Diagnosis: Hydrolysis .[4][5][6][7] The ethyl ester has cleaved to form the free acid (3-[(4-bromophenyl)amino]propanoic acid).[1]
-
Mechanism: Moisture entry. Ester hydrolysis is autocatalytic; the formed acid accelerates further degradation [1].
-
Solution:
-
If <10% hydrolysis: Wash the organic layer with saturated NaHCO₃ (bicarbonate). The acid will move to the aqueous layer; the ester remains in the organic layer.
-
If >10% hydrolysis: Discard. Re-esterification is inefficient on small scales.
-
Scenario C: "TLC shows two distinct spots where there was one."
-
Diagnosis: Retro-Michael Reversion .[1]
-
Verification: Check for the presence of 4-bromoaniline (lower Rf typically) and ethyl acrylate (volatile, may not appear).[1]
-
Cause: Storage at room temperature for extended periods.
-
Solution: Recrystallization is required to remove the 4-bromoaniline contaminant.[1]
Standard Operating Procedure (SOP): Handling & Purification
Protocol: Recrystallization (Purification)
If your compound purity drops below 95%, use this protocol to restore it. This method exploits the solubility difference between the ester (soluble in hot EtOH) and the oxidation impurities.
-
Dissolve: Place crude solid in a flask. Add Absolute Ethanol (approx. 5 mL per gram).
-
Heat: Warm gently to 50°C until fully dissolved. Do not reflux vigorously (avoids Retro-Michael).
-
Filter: If the solution is dark, add activated charcoal, stir for 5 mins, and filter while warm.
-
Crystallize: Allow to cool to Room Temp, then place in -20°C freezer for 4 hours.
-
Collect: Vacuum filter the white crystals. Wash with cold Petroleum Ether .
-
Dry: High vacuum for 4 hours (remove all solvent to prevent hydrolysis).
Protocol: Long-Term Storage[1][8]
-
Vessel: Use an amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush the vial with Argon gas for 30 seconds before capping.
-
Seal: Wrap the cap junction with Parafilm.
-
Location: Store at -20°C.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No.
-
Methanol:[1] You risk transesterification (Ethyl ester
Methyl ester) over time [2]. -
DMSO: DMSO is hygroscopic (attracts water) and a mild oxidant. It will accelerate both hydrolysis and oxidation. Always store as a dry solid.
Q: I need to run a Suzuki coupling. Will the secondary amine interfere? A: Generally, no. However, if the sample is degraded (brown), the oxidation byproducts can chelate the Pd catalyst, killing the turnover frequency (TOF). Always purify if the color is off.
Q: Is the C-Br bond stable to ambient light? A: The C-Br bond on an electron-rich ring (aniline) is relatively stable but can undergo photolytic cleavage under strong UV [3].[1] Amber vials are a cheap insurance policy against this.
References
Sources
- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Stable and efficient generation of poly(β-amino ester)s for RNAi delivery - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C8ME00006A [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: HPLC Method Optimization for Ethyl 3-[(4-bromophenyl)amino]propanoate
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
The Molecule: Ethyl 3-[(4-bromophenyl)amino]propanoate is a secondary aromatic amine with an ethyl ester tail.[1][2]
-
Critical Functional Group: The secondary amine (
).[1][2] -
pKa Estimate: ~4.5 – 5.5 (Typical for N-alkyl aniline derivatives).[1][2]
-
Hydrophobicity: Moderate to High (Bromine substituent + Ethyl ester).[1][2]
The Problem: Peak tailing (Asymmetry factor
-
Mechanism: The secondary nitrogen possesses a lone pair that can hydrogen bond with free silanols (
) on the silica support.[2] -
Ion Exchange: If the mobile phase pH is near neutral (pH 6-7), residual silanols ionize (
).[1][2] Even a small fraction of protonated amine will bind strongly to these sites via cation-exchange, causing severe tailing.[1][2]
Diagnostic Workflow
Before altering chemistry, confirm the issue is not physical (plumbing/column void). Follow this decision matrix.
Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.
Troubleshooting Modules
Module A: Mobile Phase Chemistry (The "Chemical" Fix)
Root Cause: At pH > 4, silica silanols (
The Solution: You must operate in a pH window where Silanols are neutral (
Protocol: Optimized Mobile Phase Preparation
| Component | Concentration | Function | Notes |
| Buffer | 20-25 mM Phosphate (pH 2.[1][2]5) | Controls pH | Best for UV detection.[1][2] Non-volatile (Do not use for MS).[1][2] |
| Alternative | 0.1% Formic Acid | Controls pH | MS Compatible.[1][2] Weaker buffering capacity than phosphate.[1][2] |
| Additive | 0.05% - 0.1% Triethylamine (TEA) | Silanol Blocker | Critical for older columns. TEA competes for silanol sites, "masking" them from the analyte.[2] |
| Ion Pair | 0.05% - 0.1% TFA | Ion Pairing | Sharpens peaks significantly by forming neutral ion pairs with the amine.[1][2] Suppress MS signal. |
Step-by-Step Implementation:
-
Prepare Aqueous Phase: Dissolve Potassium Dihydrogen Phosphate (
) in water (20mM).[1][2] -
Adjust pH: Use Phosphoric Acid (
) to lower pH to 2.5 . Do not use HCl or H2SO4 as chloride/sulfate can corrode stainless steel.[1][2] -
Add TEA (Optional): If using an older column (Type-B silica), add 1 mL of Triethylamine per liter of buffer before final pH adjustment.[1][2]
-
Filter: Filter through 0.22 µm nylon filter.
Module B: Stationary Phase Selection (The "Physical" Fix)
Root Cause: Older "Type-A" silica or non-endcapped columns have high surface acidity.[1][2]
The Solution: Use a column designed to shield silanols.[3]
Recommended Column Technologies:
-
Heavily End-Capped C18: Look for "Double End-capped" or "Exhaustive End-capping" in manufacturer specs.[1][2] This chemically bonds small silanes to residual free silanols.[1][2]
-
Embedded Polar Group (EPG): These columns have a polar group (amide, carbamate) embedded in the alkyl chain.[2] This creates a "water shield" near the silica surface, preventing the hydrophobic amine from reaching the silanols.
-
Examples: Waters SymmetryShield, Agilent Bonus-RP, Phenomenex Synergi Fusion.[1]
-
Module C: Sample Solvent Mismatch
Root Cause: Dissolving the sample in 100% Acetonitrile/Methanol while injecting into a mobile phase that is 80% Water. Mechanism: The strong solvent "carries" the analyte through the column faster than the mobile phase can equilibrate it, causing "fronting" or distorted tailing.
Protocol:
-
Diluent: Match the initial mobile phase conditions.
-
Recipe: Dissolve sample in 50:50 Water:Acetonitrile (or whatever your initial gradient ratio is).
Frequently Asked Questions (FAQ)
Q1: Can I use pH 10 to suppress the amine ionization? A: NO. While high pH would neutralize the amine and fix tailing, the ethyl ester moiety in Ethyl 3-[(4-bromophenyl)amino]propanoate is susceptible to base-catalyzed hydrolysis.[1] You will likely see the degradation product (carboxylic acid) appear during the run. Stick to acidic pH (2.0 – 3.0).[2]
Q2: I am using LC-MS. Can I use Phosphate buffer? A: No. Phosphate is non-volatile and will precipitate in the MS source.
-
Alternative: Use 0.1% Formic Acid or 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid .[1][2] If tailing persists, use a fresh, high-quality end-capped column rather than adding non-volatile silanol blockers.
Q3: Why does Trifluoroacetic Acid (TFA) fix my peak shape better than Formic Acid?
A: TFA is an ion-pairing agent .[1][2] The Trifluoroacetate anion (
Q4: My peak is splitting (doublet). Is this tailing? A: No. A doublet usually indicates:
-
Column Void: The inlet of the column has collapsed. Reverse the column and wash (if permitted) or replace it.
-
Solvent Mismatch: Your sample solvent is too strong (see Module C).[1][2]
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Defines peak asymmetry requirements and calculation methods). [2]
-
ChromAcademy. The Silanol Effect in HPLC. (Detailed mechanism of amine-silanol interactions).
-
Agilent Technologies. Method Development Guide: pH Control in HPLC. (Guidelines on pH stability for silica columns).
-
Dolan, J. W. "Peak Tailing and Column Aging."[2] LCGC North America, 2002.[2] (Authoritative troubleshooting for physical vs. chemical tailing).
Sources
Strategies for removing stubborn impurities from Ethyl 3-[(4-bromophenyl)amino]propanoate
Welcome to the technical support center for the synthesis and purification of Ethyl 3-[(4-bromophenyl)amino]propanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. The following troubleshooting guide, presented in a question-and-answer format, addresses common issues and provides detailed, field-proven protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue contaminated with unreacted 4-bromoaniline. What is the most efficient first-pass purification step?
This is a very common issue. The starting material, 4-bromoaniline, is a basic compound. The most effective initial purification step is an acid-base extraction, which leverages the difference in the acid-base properties of your product and the unreacted amine.[1][2] By washing the crude organic solution with a dilute acid, the basic 4-bromoaniline is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous layer. Your desired product, being less basic, remains in the organic layer.[3][4]
Causality Explained: The secondary amine of your product is significantly less basic than the primary aromatic amine of 4-bromoaniline due to steric hindrance and electronic effects. This difference in pKa allows for selective protonation and extraction. Using a strong base like NaOH for the subsequent workup is not recommended as it can hydrolyze the ester functional group in your product.[1]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). A typical ratio is 1:1 by volume (organic:aqueous).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the 4-bromoanilinium chloride salt.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the starting amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[2]
-
Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: After the initial workup, my TLC analysis shows two spots: the product and a significant, less polar impurity. I suspect this is a di-addition side product. How can I separate them?
Your suspicion is likely correct. The formation of a di-addition product, Ethyl 3,3'-[(4-bromophenyl)azanediyl]dipropanoate, is a known side reaction in the Michael addition of anilines to acrylates, especially if reaction conditions are not carefully controlled.[5][6] Since this side product has a structure and polarity similar to your desired compound, simple extraction is insufficient. The most robust method for this separation is silica gel column chromatography .[7][8]
Expertise & Experience: The key to a successful chromatographic separation is selecting an appropriate solvent system (eluent) that provides a good separation factor (ΔRf) between the two compounds. The di-addition product is less polar than your desired mono-adduct because the nitrogen lone pair is more sterically hindered and less available for interaction with the silica. Therefore, the di-addition product will elute first.
Caption: Workflow for silica gel column chromatography.
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent mixture and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column bed. This "dry loading" technique often results in better resolution.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity (gradient elution) to first elute the less polar di-addition product, followed by your desired mono-adduct.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
| Polarity | Solvent System (v/v) | Typical Application |
| Low | Hexane / Ethyl Acetate | Standard system for separating moderately polar compounds. |
| Medium | DCM / Methanol | For more polar compounds that do not move in Hex/EtOAc. |
| Modified | Hexane / Acetone | Can offer different selectivity compared to ethyl acetate. |
Q3: My product is a persistent oil that refuses to crystallize, even after chromatography. How can I induce crystallization?
A failure to crystallize often indicates the presence of minor, stubborn impurities that inhibit lattice formation. It can also be due to residual solvent.
Trustworthiness - A Self-Validating System:
-
Purity Check: First, ensure the purity is high (>98%) by a more sensitive method like ¹H NMR or HPLC. If impurities are still present, a second, more careful chromatographic purification may be necessary.[9]
-
Solvent Removal: Ensure all solvents are thoroughly removed. Place the oil under high vacuum for several hours. Gentle heating can sometimes help, but be cautious of decomposition.
If the product is indeed pure, you can attempt the following crystallization techniques:
-
Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, DCM). Slowly add a "poor" solvent (antisolvent) in which it is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to induce crystallization.
| Good Solvent (for dissolution) | Antisolvent (for precipitation) |
| Ethyl Acetate | Hexanes / Heptane |
| Dichloromethane (DCM) | Pentane / Hexanes |
| Acetone | Water (if compound is stable) |
| Ethanol | Cold Water |
Q4: I suspect my product has partially hydrolyzed to the carboxylic acid during workup. How can I remove this acidic impurity?
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential issue, especially if the reaction mixture was exposed to strong acids or bases at elevated temperatures. This acidic impurity can be effectively removed using a basic wash, which is the reverse of the procedure used to remove the basic 4-bromoaniline.[1][2]
Causality Explained: Washing the organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral ester product in the organic phase.
Caption: Logic of removing an acidic impurity.
-
Dissolution: Dissolve the crude product in ethyl acetate or DCM.
-
Bicarbonate Wash: Transfer to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. Be cautious and vent frequently, as CO₂ gas will be evolved if there is a significant amount of acid present.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash if necessary (test the pH of the aqueous layer; it should be basic).
-
Final Steps: Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Uto, T., et al. (2020). Extraction of Amino Acid Esters Using a Pillar[2]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Molecules. Retrieved from [Link]
- Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
MDPI. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][10]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Sorbe. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. mdpi.com [mdpi.com]
- 10. solventextraction.gr.jp [solventextraction.gr.jp]
Investigating the stability of Ethyl 3-[(4-bromophenyl)amino]propanoate under different conditions
[1]
Compound Classification: N-Aryl
Module 1: Storage & Compound Integrity
Q: My compound has turned from an off-white solid to a light brown/pink powder. Is it still usable?
A: The color change indicates the onset of oxidative degradation , likely affecting the aniline (amino-aryl) moiety.
-
Mechanism: Secondary N-aryl amines are susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This generates radical cations that can couple to form colored oligomers (similar to aniline browning) or quinoid species.
-
Action:
-
Check purity via HPLC. If purity is >98%, the color is likely due to trace impurities (ppm level) with high extinction coefficients. A simple recrystallization (EtOH/Water) or filtration through a short silica plug may restore the color.
-
If purity has dropped significantly (>5% loss), discard the lot.
-
-
Prevention: Store the solid under an inert atmosphere (Argon/Nitrogen) at -20°C , strictly protected from light.
Q: What is the optimal solvent for preparing stock solutions?
A: Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol are recommended, but with specific caveats:
-
DMSO: Excellent solubility. Store stocks at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.
-
Ethanol/Methanol: Good solubility, but avoid using protic solvents if the solution will be subjected to basic conditions or long-term storage, as transesterification (ethyl
methyl ester) can occur in methanol. -
Avoid: Aqueous buffers for long-term storage. The ester bond is labile to hydrolysis in water, especially at pH > 7.0.
Module 2: Solution Stability & Hydrolysis
Q: I observe a new peak at RRT ~0.65 in my HPLC chromatogram after 24 hours in buffer. What is it?
A: This is almost certainly the hydrolysis product: 3-[(4-bromophenyl)amino]propanoic acid .
-
Causality: Ethyl esters are susceptible to hydrolysis in aqueous environments.[1] While the N-aryl group reduces the basicity of the amine (making self-catalyzed hydrolysis less aggressive than in aliphatic amino esters), the ester remains vulnerable to:
-
Base Catalysis (pH > 8): Rapid saponification.
-
Acid Catalysis (pH < 4): Slower, equilibrium-driven hydrolysis.
-
-
Validation: The acid degradant will be more polar than the parent ester, resulting in a shorter retention time on Reverse Phase (C18) HPLC.
-
Troubleshooting:
-
Switch to a fresh stock prepared in anhydrous organic solvent.
-
If aqueous dilution is necessary, keep the pH between 5.0 and 6.5 and analyze immediately.
-
Q: Does the bromine substituent affect stability?
A: Yes, specifically regarding photostability .
-
Risk: Aryl bromides have a weak C-Br bond (~81 kcal/mol) that is susceptible to homolytic cleavage under UV light (254 nm - 365 nm).
-
Degradant: This generates a radical intermediate that abstracts hydrogen from the solvent, yielding the des-bromo analog (Ethyl 3-(phenylamino)propanoate) .
-
Protocol: Always use amber glassware or foil-wrap reaction vessels. Avoid direct exposure to fluorescent lab lighting for extended periods.
Module 3: Forced Degradation & Stress Testing Protocols
Use the following workflows to validate your analytical methods or determine shelf-life limits. These protocols are aligned with ICH Q1A(R2) guidelines.
Protocol 1: Hydrolytic Stress (Acid/Base) [2]
-
Objective: Force hydrolysis to identify the carboxylic acid impurity.
-
Conditions:
-
Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 0.1 M NaOH. Stir at Room Temperature for 2 hours (Base hydrolysis is much faster).
-
Neutralization: Quench with equal molar acid/base before injection.
-
-
Expected Result: >10% conversion to the free acid (Retention time shift).
Protocol 2: Oxidative Stress
-
Objective: Assess susceptibility of the secondary amine.
-
Conditions:
-
Dissolve to 1 mg/mL in Acetonitrile.
-
Add 3% Hydrogen Peroxide (
) . -
Incubate at Room Temperature for 2–6 hours.
-
-
Expected Result: Formation of N-oxide or hydroxylamine species (
in LC-MS). Note: If the solution turns dark/black, extensive polymerization has occurred.
Module 4: Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways for Ethyl 3-[(4-bromophenyl)amino]propanoate.
Figure 1: Primary degradation pathways including hydrolysis (Red), oxidation (Yellow), and photolysis (Green).[3]
Module 5: Analytical Summary Data
| Parameter | Stability Risk | Recommended Condition | Critical Limit |
| pH (Aqueous) | High (Hydrolysis) | pH 5.0 – 6.5 | Avoid pH > 8.0 |
| Temperature | Moderate | -20°C (Solid), 4°C (Soln) | Degrades > 40°C (Soln) |
| Light | High (Debromination) | Amber Glass / Dark | UV (254 nm) exposure |
| Oxidants | High (Amine oxid.)[4] | Inert Atmosphere (Ar/N2) | Avoid peroxides/air |
| Solvent | Low (if aprotic) | DMSO, Acetonitrile | Avoid MeOH (Transesterification) |
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation (ICH), 2003.
-
Galus, Z., & Adams, R. N. Anodic Oxidation Studies of N,N-Dimethylaniline.[5] Journal of the American Chemical Society, 1962. (Mechanistic grounding for N-aryl amine oxidation).
-
Wright, M. R. Arrhenius parameters for the acid hydrolysis of esters in aqueous solution.[1] Journal of the Chemical Society B, 1969.[1] (Kinetics of beta-amino ester hydrolysis).
-
PubChem. Ethyl 3-amino-3-(4-bromophenyl)propanoate Compound Summary. National Library of Medicine.
Technical Support Center: Solubilization Strategies for Ethyl 3-[(4-bromophenyl)amino]propanoate
Case ID: SOL-BR-PROP-001
Compound: Ethyl 3-[(4-bromophenyl)amino]propanoate
CAS: 100129-12-2 (Generic/Related)
Classification: N-aryl
Introduction: The "Brick Dust" Challenge
You are likely encountering solubility issues because Ethyl 3-[(4-bromophenyl)amino]propanoate sits in a "solubility valley." The para-bromo substituent significantly increases the molecular weight and lattice energy (London dispersion forces) compared to the unsubstituted aniline, while the ethyl ester tail renders it hydrophobic. Furthermore, the nitrogen atom is attached to an electron-withdrawing phenyl ring, making it a poor hydrogen bond acceptor and reducing its solubility in aqueous acids compared to aliphatic amines.
This guide provides a modular approach to dissolving this compound, tailored to your specific reaction stage: Synthesis , Hydrolysis , or Cyclization .
Module 1: The Solvent Matrix & Screening
Objective: Select the correct solvent based on reaction temperature and polarity requirements.
Do not rely on standard "like dissolves like" heuristics alone. This compound requires a balance of dielectric constant (to solvate the amine) and lipophilicity (to solvate the bromo-phenyl ring).
Solubility Ladder
| Solvent Class | Solvent | Solubility Rating | Recommended Application | Technical Note |
| Halogenated | Dichloromethane (DCM) | Excellent | Work-up, low-temp acylation | Best for initial dissolution. Evaporates too fast for high-temp reflux. |
| Polar Aprotic | DMF / DMSO | High | Warning: Hard to remove. DMSO may oxidize at high temps (>150°C). | |
| Aromatic | Toluene / Xylene | Moderate (Hot) | Dean-Stark dehydrations | Requires heating to >60°C to break lattice energy. |
| Protic | Ethanol / Methanol | Low (Cold) / High (Hot) | Recrystallization | The "Standard" solvent. Compound precipitates upon cooling (purification advantage). |
| High Boiling | Diphenyl Ether | High (Hot) | Gould-Jacobs Cyclization | Essential for reactions requiring >250°C. |
Decision Logic: Solvent Selection
Figure 1: Decision tree for solvent selection based on thermal requirements and reaction type.
Module 2: Overcoming Hydrolysis Issues (The "Oil-Water" Problem)
Scenario: You are trying to hydrolyze the ester to the acid (saponification) using NaOH or LiOH. The Problem: The compound forms a sticky, insoluble oil or gum in aqueous base, halting the reaction. The ester is in the organic phase (oil), and the hydroxide ion is in the aqueous phase. They cannot meet.
The Solution: Phase Transfer Catalysis (PTC)[1][2]
Do not add more water. Do not just heat it (which degrades the molecule). You must shuttle the hydroxide ion into the organic phase.
Protocol: PTC-Mediated Hydrolysis
-
Solvent System: Use a biphasic mixture of Toluene (or THF) and Water (1:1 ratio). Toluene dissolves your bromophenyl ester completely.
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
-
Mechanism: The quaternary ammonium cation (
) pairs with the hydroxide ion ( ) in the water, becomes lipophilic, and crosses the interface into the Toluene layer to attack the ester. -
Execution:
-
Dissolve 1.0 eq of Ester in Toluene.
-
Dissolve 2.0 eq NaOH in Water.
-
Add TBAB.
-
Stir vigorously at 50°C.
-
Result: Rapid hydrolysis without precipitation.
-
Figure 2: Phase Transfer Catalysis mechanism allowing the aqueous hydroxide to react with the lipophilic ester.
Module 3: High-Temperature Cyclization (Gould-Jacobs)
Scenario: You are converting the ester into a quinolone/quinoline core (e.g., 6-bromo-4-hydroxyquinoline). The Problem: This reaction requires temperatures >250°C. Standard solvents (EtOH, Toluene) will boil off before the reaction occurs, leading to "charring" of the dry solid on the flask walls.
The Solution: Thermal Diluents
You need a solvent that boils higher than the cyclization temperature to keep the reaction in the liquid phase.
Recommended Medium: Diphenyl Ether (Dowtherm A)
-
Boiling Point: ~258°C.
-
Protocol:
-
Pre-heat Diphenyl ether to 240°C.
-
Add the Ethyl 3-[(4-bromophenyl)amino]propanoate slowly (dropwise if liquid, or portion-wise solid).
-
Why? This "high dilution" technique prevents intermolecular polymerization and favors the intramolecular cyclization.
-
Workup: Upon cooling, the quinolone product often precipitates out (as it is less soluble than the starting material), while the impurities stay in the Diphenyl ether. Dilute with hexane to force full precipitation.
-
Module 4: Physical Enhancement (Salt Formation)
If you need to dissolve the compound in water or polar media for analysis (HPLC/LCMS) or biological testing, the neutral molecule will fail. You must exploit the amine nitrogen.
Protocol: In-Situ Salt Formation Although the aniline nitrogen is weak (pKa ~ 3-4 due to the electron-withdrawing phenyl ring), it can still be protonated by strong acids.
-
Solvent: Methanol or Acetonitrile.
-
Acid: Add 1.1 equivalents of Methanesulfonic acid (MsOH) or Tosic Acid (p-TsOH) .
-
Outcome: The resulting methanesulfonate salt is significantly more soluble in polar media than the HCl salt or the free base.
Frequently Asked Questions (FAQ)
Q: Why does the compound turn into a solid block when I try to recrystallize from Ethanol? A: You likely cooled it too fast. This compound has high lattice energy. Dissolve it in boiling ethanol, then let it cool to room temperature slowly (wrap the flask in a towel). If it oils out first, add a "seed crystal" or scratch the glass to induce crystallization.
Q: Can I use DMSO for the reaction?
A: Yes, for nucleophilic substitutions (
Q: Does the bromine atom affect solubility? A: Yes. The heavy bromine atom increases the lipophilicity (LogP) and the density of the molecule. It makes the compound less soluble in water and alcohols compared to the non-brominated analog.
References
-
Gould-Jacobs Reaction Mechanism & Conditions
- Source: Wikipedia / Organic Chemistry Portal.
- Relevance: Establishes the necessity of high-temperature solvents (Diphenyl ether)
-
URL:
-
Phase Transfer Catalysis for Esters
- Source: OperaChem / Wikipedia.
- Relevance: Validates the use of Quaternary Ammonium salts (TBAB) for hydrolyzing lipophilic esters in biphasic systems.
-
URL:
-
Synthesis of N-aryl beta-alanine derivatives
- Source: PubChem / NIH.
- Relevance: Provides physical property data (LogP, H-bond donors) for Ethyl 3-[(4-bromophenyl)
-
URL:
-
Solvent Properties & Selection
- Source: MilliporeSigma (Solubility D
- Relevance: Confirms solubility profiles for beta-amino esters in organic solvents vs.
-
URL:
Validation & Comparative
Structural Validation & Solvent-Dependent NMR Profiling of Ethyl 3-[(4-bromophenyl)amino]propanoate
Executive Summary & Strategic Context
In the development of heterocyclic pharmaceutical intermediates—specifically N-aryl-β-alanine derivatives—Ethyl 3-[(4-bromophenyl)amino]propanoate serves as a critical scaffold. Its validation is often complicated by the quadrupole moment of the bromine atom and the exchangeable nature of the amine proton.
This guide provides a rigorous, self-validating protocol for characterizing this molecule. Unlike standard spectral reports, we compare the solvent-dependent resolution (CDCl₃ vs. DMSO-d₆) to distinguish the labile N-H proton and resolve the aromatic AA'BB' system. We also benchmark the product against its starting material, 4-bromoaniline, to confirm the success of the aza-Michael addition.
Target Structure:
-
IUPAC Name: Ethyl 3-[(4-bromophenyl)amino]propanoate[1]
-
Formula: C₁₁H₁₄BrNO₂[2]
-
Key Functionality: Secondary aromatic amine, Ethyl ester, Para-substituted aryl halide.
Synthesis Context & Impurity Profile
To validate the spectra, one must understand the origin of the sample. This compound is typically synthesized via the aza-Michael addition of 4-bromoaniline to ethyl acrylate, often catalyzed by a Lewis acid (e.g., SiO₂ or acetic acid) [1].
Critical Impurities to Watch:
-
Residual 4-Bromoaniline: Look for an upfield shift in the aromatic region compared to the product.
-
Ethyl Acrylate Polymerization: Look for broad multiplets in the aliphatic region (1.5–2.5 ppm) lacking fine coupling.
-
Hydrolysis Product (Acid): Disappearance of the ethyl quartet/triplet and appearance of a broad carboxylic acid peak (>11 ppm).
Comparative Methodology: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the key structural feature: the N-H bond .
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Application Scientist Verdict |
| N-H Proton Visibility | Poor. Often broad/exchanged. | Excellent. Sharp doublet/singlet. | Use DMSO for definitive structural proof. |
| Aromatic Resolution | Good. | Excellent (higher dispersion). | DMSO separates overlapping multiplets. |
| Water Peak | ~1.56 ppm (variable). | 3.33 ppm. | CDCl₃ is better if the sample is wet. |
| Sample Recovery | High (volatile). | Low (high boiling point). | Use CDCl₃ for routine QC; DMSO for characterization. |
1H NMR Validation Protocol (400 MHz)
A. The "Self-Validating" Logic
A correct spectrum must satisfy the Integral Ratio Rule :
-
Aromatic (4H) : Methylene-O (2H) : Methylene-N (2H) : Methylene-CO (2H) : Methyl (3H).
-
Ratio: 2:2:1:1:1:1.5 (normalized).
B. Detailed Spectral Assignment (CDCl₃ vs. DMSO-d₆)
The following data compares the expected shifts. Note the dramatic shift and sharpening of the N-H proton in DMSO due to hydrogen bonding stabilization.
Table 1: Comparative 1H NMR Chemical Shifts (δ ppm)
| Proton Group | Multiplicity | CDCl₃ Shift (δ) | DMSO-d₆ Shift (δ) | Structural Diagnostic |
| Ar-H (ortho to Br) | Doublet (J≈8.8 Hz) | 7.23 | 7.25 | Deshielded by Br (-I effect). |
| Ar-H (ortho to N) | Doublet (J≈8.8 Hz) | 6.48 | 6.55 | Shielded by N (+M effect). Key indicator of N-alkylation. |
| N-H | Broad Singlet | ~4.0 (Variable) | 5.90 (Triplet-like) | In DMSO, couples with adjacent CH₂ (J≈6 Hz). |
| O-CH₂ (Ethyl) | Quartet (J=7.1 Hz) | 4.15 | 4.08 | Characteristic ester quartet. |
| N-CH₂ (β-pos) | Triplet/Multiplet | 3.42 | 3.28 | Diagnostic: Shifts upfield from 4-bromoaniline precursors. |
| CO-CH₂ (α-pos) | Triplet (J=6.4 Hz) | 2.61 | 2.55 | Adjacent to carbonyl. |
| CH₃ (Ethyl) | Triplet (J=7.1 Hz) | 1.26 | 1.18 | Coupled to O-CH₂. |
Technical Insight: In CDCl₃, the protons at the β-position (N-CH₂) often appear as a triplet. In DMSO-d₆, if the sample is dry, you may see them split into a quartet due to coupling with the now-visible N-H proton. This is a "gold standard" confirmation of the secondary amine structure [2].
13C NMR Validation (100 MHz)
The 13C spectrum provides the backbone confirmation. The key validation point is the Carbonyl (C=O) and the C-N aromatic carbon .
Table 2: 13C NMR Chemical Shifts (DMSO-d₆)
| Carbon Environment | Shift (δ ppm) | Assignment Logic |
| C=O (Ester) | 171.5 | Most deshielded peak. Confirms ester functionality. |
| Ar-C (Ipso-N) | 147.2 | Attached to Nitrogen. Significantly deshielded. |
| Ar-C (CH, ortho to Br) | 131.4 | Characteristic of p-bromo substitution. |
| Ar-C (CH, ortho to N) | 114.8 | Shielded by nitrogen resonance. |
| Ar-C (Ipso-Br) | 107.5 | Carbon attached to Bromine. |
| O-CH₂ | 60.0 | Ester methylene. |
| N-CH₂ | 38.5 | Beta-carbon. |
| CO-CH₂ | 33.6 | Alpha-carbon. |
| CH₃ | 14.1 | Terminal methyl. |
Visualization: Validation Decision Tree
The following workflow illustrates the logical steps for validating the product and troubleshooting common synthesis failures (e.g., unreacted aniline or polymerization).
Figure 1: Logical decision tree for NMR validation, highlighting critical checkpoints for distinguishing the product from starting materials.
Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation
-
Weigh 10–15 mg of the oily/solid product into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (preferred for full characterization) or CDCl₃ (for quick purity check).
-
Critical: If using CDCl₃, filter the solution through a small plug of glass wool into the NMR tube to remove suspended inorganic salts (e.g., K₂CO₃ or Silica) from the synthesis.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the relaxation-delayed aromatic protons.
-
Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to Bromine have longer T1 relaxation times; a short D1 will under-integrate these peaks, skewing your 2:2 ratio.
-
Scans (NS): 16 scans (1H), 512 scans (13C).
Step 3: Processing & Integration
-
Phase Correction: Manual phasing is required for the N-H peak in DMSO, as it often sits on a rolling baseline.
-
Referencing: Calibrate to residual DMSO pentet (2.50 ppm) or CDCl₃ singlet (7.26 ppm).
-
Integration: Set the Ethyl CH₃ triplet (1.18–1.26 ppm) to exactly 3.00 . All other integrals should normalize to this standard.
References
-
Gao, Y., et al. "Efficient aza-Michael addition of aromatic amines to electron-deficient alkenes catalyzed by silica gel." Tetrahedron Letters, vol. 57, no. 3, 2016, pp. 361-364.
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491–509.[3]
-
PubChem Database. "Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (Compound Summary)." National Center for Biotechnology Information. Accessed Oct 2025. (Note: While PubChem lists the beta-amino isomer, the spectral principles for the N-aryl isomer described here are derived from standard aza-Michael adduct data).
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[1][4] 9, 2010, pp. 2176–2179.
Sources
- 1. rsc.org [rsc.org]
- 2. PubChemLite - Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (C11H14BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Senior Application Scientist's Guide to Halogenated Anilines: A Comparative Analysis of Ethyl 3-[(4-bromophenyl)amino]propanoate
Introduction: The Strategic Role of Halogenation in Synthetic Chemistry
In the intricate world of synthetic organic chemistry and drug discovery, N-aryl-β-amino acid esters, such as Ethyl 3-[(4-bromophenyl)amino]propanoate, represent a critical class of building blocks. Their utility stems from a versatile scaffold: an aromatic amine poised for a multitude of transformations and a propanoate chain that can be a key pharmacophoric element or a precursor for further functionalization. The identity of the halogen atom on the aniline ring is not a trivial detail; it is a strategic choice that dictates reactivity, influences physicochemical properties, and ultimately guides the entire synthetic pathway.
This guide provides an in-depth, objective comparison of Ethyl 3-[(4-bromophenyl)amino]propanoate with its fluoro, chloro, and iodo-substituted analogues. Moving beyond a simple catalog of reactions, we will explore the underlying principles that govern the differential performance of these valuable synthons. By synthesizing data from established literature and providing field-proven experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. We will dissect the causality behind experimental choices, from the initial synthesis of these precursors to their application in the most pivotal of modern chemical transformations: palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of Ethyl 3-[(halophenyl)amino]propanoates
The journey begins with the preparation of the core building blocks. The synthesis is conceptually a two-stage process: the formation of the halogenated aniline followed by its conjugation to the ethyl propanoate moiety.
Synthesis of p-Halogenated Anilines
The primary route to para-halogenated anilines often involves electrophilic aromatic substitution. However, the powerful activating and ortho, para-directing nature of the amino group in aniline makes direct halogenation challenging, often leading to over-reaction and mixtures of products.[1] A robust and widely adopted strategy involves the temporary protection of the amino group as an acetamide. This modification moderates the ring's reactivity and sterically hinders the ortho positions, thereby favoring the formation of the desired para-substituted product.[2][3] The protecting group is then readily removed via acid or base hydrolysis to yield the target p-halogenated aniline.[3][4]
The general workflow is a classic example of using protecting groups to achieve regiochemical control in synthesis.
Caption: General workflow for the synthesis of p-bromoaniline.
Synthesis of Ethyl 3-[(halophenyl)amino]propanoates via Aza-Michael Addition
With the halogenated anilines in hand, the propanoate side chain is introduced via an aza-Michael addition (conjugate addition) to ethyl acrylate. This reaction is a highly efficient method for forming C-N bonds. The nucleophilic aniline attacks the β-carbon of the electron-deficient alkene in ethyl acrylate. The reaction can often be carried out neat or with a catalyst, and in some cases, is facilitated by acid catalysis to enhance the electrophilicity of the acrylate.[5]
Caption: Synthesis of the target compound via aza-Michael addition.
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The halogen atom serves as a synthetic handle, and its true value is realized in cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, allowing for the modular construction of complex molecules. The choice of halogen profoundly impacts reaction efficiency, primarily due to the differing bond dissociation energies of the carbon-halogen (C-X) bond.[6]
The general reactivity trend for the rate-determining oxidative addition step in most palladium-catalyzed cross-couplings is: C-I > C-Br > C-Cl .[7] The C-F bond is typically unreactive under standard conditions. This predictable hierarchy allows for selective and orthogonal chemistry.
Caption: Reactivity hierarchy of halogenated anilines in cross-coupling.[6][7]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction. The electron-withdrawing nature of the trifluoromethyl group in a compound like 4-Bromo-3-(trifluoromethyl)aniline can enhance the rate of oxidative addition, potentially leading to higher yields compared to electron-rich anilines.[8]
| Halogenated Aniline | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 10 | 62 | [8] |
| 3-Bromoaniline | Thienylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2 | 95 | [6] |
| 3-Chloroaniline | Thienylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | 85 | [6] |
The data clearly illustrates the higher reactivity of the bromo-aniline, requiring significantly less time to achieve a higher yield compared to its chloro counterpart under similar conditions.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for constructing arylamine bonds. Similar to the Suzuki coupling, the reactivity is dominated by the C-X bond strength, making aryl bromides more reactive substrates than aryl chlorides. This allows for milder conditions and often broader substrate scope when starting with the bromo-analogue.[6]
| Halogenated Aniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 3 | 98 |
| 3-Chloroaniline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 20 | 96 |
While both halogens can lead to high yields, the bromo-aniline reacts faster and at a lower temperature, which can be crucial for sensitive substrates.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a powerful route to aryl alkynes. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. The reactivity trend remains consistent, with aryl bromides being significantly more reactive than aryl chlorides.
| Halogenated Aniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 12 | 92 | [8] |
| 4-Chloro-3-(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 24 | 75 | [8] (Implied) |
The bromo-substituted aniline demonstrates superior performance, affording a higher yield in a shorter timeframe.[8]
Part 3: The Halogen's Influence on Physicochemical Properties
The choice of halogen extends beyond reaction kinetics; it fundamentally alters the molecule's electronic and physical properties, which is of paramount importance in drug design.
| Property | Fluorine | Chlorine | Bromine | Iodine | Causality & Implication |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Steric Profile: Iodine is significantly larger, which can impact binding to biological targets. F and Cl are closer in size.[9] |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Inductive Effect: Fluorine is the most electron-withdrawing, significantly lowering the pKa of the aniline nitrogen, making it less basic.[10] |
| Lipophilicity (Hansch π) | +0.14 | +0.71 | +0.86 | +1.12 | Solubility & Permeability: Lipophilicity generally increases down the group. This affects the drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[11] |
| C-X Bond Energy (kcal/mol) | ~116 | ~81 | ~68 | ~51 | Reactivity & Metabolism: The very strong C-F bond often imparts high metabolic stability. The weaker C-I bond is most reactive in cross-coupling but can be a metabolic liability.[6][7] |
Part 4: Experimental Protocols
Trustworthiness in synthetic guidance is anchored in reproducible, detailed methodologies. The following protocols are self-validating systems designed for clarity and success.
Protocol 1: Synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate
Reaction Type: Aza-Michael Addition
Materials:
-
4-Bromoaniline (1.0 eq.)
-
Ethyl acrylate (1.2 eq.)
-
Trifluoromethanesulfonic acid (0.05 eq., catalyst)
-
Toluene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline and toluene.
-
Stir the mixture until the aniline is fully dissolved.
-
Add ethyl acrylate to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid.[5]
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-20 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 3-[(4-bromophenyl)amino]propanoate.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 3-[(4-bromophenyl)amino]propanoate
Reaction Type: Palladium-Catalyzed C-C Bond Formation
Materials:
-
Ethyl 3-[(4-bromophenyl)amino]propanoate (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a Schlenk tube, combine Ethyl 3-[(4-bromophenyl)amino]propanoate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Choice, Not a Simple Substitution
The comparative analysis of Ethyl 3-[(4-bromophenyl)amino]propanoate against its halogenated cousins reveals a clear principle: the choice of halogen is a strategic decision that reverberates through the entire synthetic plan.
-
Ethyl 3-[(4-iodophenyl)amino]propanoate is the substrate of choice for maximum reactivity in cross-coupling, ideal for challenging transformations or when mild conditions are paramount.
-
Ethyl 3-[(4-bromophenyl)amino]propanoate represents the optimal balance of high reactivity, stability, and commercial availability. It is the versatile workhorse for most cross-coupling applications, providing excellent yields under reasonably mild conditions.[6][8]
-
Ethyl 3-[(4-chlorophenyl)amino]propanoate is a more cost-effective starting material, but its lower reactivity necessitates more forceful conditions or the use of specialized, often expensive, catalyst systems.[6][7]
-
Ethyl 3-[(4-fluorophenyl)amino]propanoate is largely inert to standard cross-coupling but is valuable when the fluorine atom is a desired feature in the final molecule for its metabolic stability or unique electronic properties.[11]
For the modern synthetic chemist, understanding this hierarchy is fundamental. It allows for the design of elegant, efficient, and robust synthetic routes, transforming the halogen from a simple substituent into a powerful tool for molecular construction.
References
-
Studylib. p-Bromoaniline Synthesis: A Lab Protocol. [Link]
-
Liskon Biological. The synthesis of p-bromoaniline using aniline as the starting material. (October 31, 2024). [Link]
-
Scribd. EXP10 Synthesis of P Bromoaniline. [Link]
-
Scribd. P Bromoaniline From Aniline Protocol. [Link]
-
SlideShare. Preparation of p-bromoaniline from Acetanilide. [Link]
-
PMC. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (April 13, 2024). [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (September 16, 2024). [Link]
-
ResearchGate. Aryne‐Enabled C−N Arylation of Anilines. (November 06, 2023). [Link]
-
NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (July 26, 2018). [Link]
-
PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
SciSpace. Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. A comparison of the crystal structures of some 4. [Link]
-
PubChem. Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. [Link]
-
PubChem. Ethyl 2-amino-3-(4-bromophenyl)propanoate. [Link]
-
RSC Publishing. Supramolecular equivalence of ethynyl, chloro , bromo and iodo groups. A comparison of the crystal structures of some 4-phenoxyanilines. (December 21, 2004). [Link]
-
RSC Publishing. The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. [Link]
-
ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are.... [Link]
-
ACS Publications. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (March 24, 2006). [Link]
-
PubChem. Ethyl 3-[(4-bromophenyl)sulfonyl-(thiophen-2-ylmethyl)amino]propanoate. [Link]
-
ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (December 03, 2009). [Link]
-
ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (August 06, 2025). [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (December 15, 2011). [Link]
-
PubChem. Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. [Link]
- Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino)
- Google Patents.WO 2013/150545 A2. (October 10, 2013).
-
PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. [Link]
-
Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]
-
PubChem. Ethyl 3-(4-aminophenyl)propanoate. [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. A comparison of the crystal structures of some 4-phenoxyanilines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Comparative study of different synthetic routes to Ethyl 3-[(4-bromophenyl)amino]propanoate
A Comparative Guide to the Synthetic Routes of Ethyl 3-[(4-bromophenyl)amino]propanoate
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a manufacturing process. Ethyl 3-[(4-bromophenyl)amino]propanoate is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings and practical considerations of each approach.
Introduction
Ethyl 3-[(4-bromophenyl)amino]propanoate serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The core structure, a β-amino ester, is a common motif in drug candidates. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest. This document will explore and compare the most prevalent synthetic strategies: the Michael Addition, Reductive Amination, and the Buchwald-Hartwig Amination.
Route 1: Michael Addition
The aza-Michael addition is a cornerstone of C-N bond formation, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] In the context of Ethyl 3-[(4-bromophenyl)amino]propanoate synthesis, this translates to the direct reaction of 4-bromoaniline with ethyl acrylate.
Mechanistic Rationale
The reaction is predicated on the nucleophilic character of the amine and the electrophilic nature of the β-carbon in the acrylate, which is activated by the electron-withdrawing ester group.[1] The reaction can proceed with or without a catalyst. In the absence of a catalyst, the reaction is often carried out under neat (solvent-free) conditions, which aligns with green chemistry principles.[2] However, the reaction rate can be slow. To enhance the reaction rate, both acid and base catalysis can be employed. Acid catalysts, such as trifluoromethanesulfonic acid, protonate the carbonyl group of the acrylate, increasing the electrophilicity of the β-carbon.[3][4]
Experimental Protocol: Catalyst-Free Michael Addition
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acrylate (1.1 eq).
-
Reaction Conditions: Stir the neat mixture at room temperature.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess ethyl acrylate can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ethyl 3-[(4-bromophenyl)amino]propanoate.[2]
Experimental Protocol: Acid-Catalyzed Michael Addition
-
Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as absolute ethanol, add ethyl acrylate (1.05-1.2 eq).[3][4]
-
Catalyst Addition: Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 5-10 mol%).[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-160°C) under a nitrogen atmosphere for 16-20 hours.[3][4]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then washed with an organic solvent and can be further purified by recrystallization to obtain the final product.[3][4]
Route 2: Reductive Amination
Reductive amination offers an alternative pathway, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate, this would conceptually involve the reaction of 4-bromoaniline with a 3-oxopropanoate derivative, followed by reduction.
Mechanistic Rationale
The initial step is the formation of an imine or enamine from the condensation of 4-bromoaniline and ethyl 3-oxopropanoate. This intermediate is then reduced by a suitable reducing agent, such as sodium borohydride or hydrogen gas with a metal catalyst.[5] The choice of reducing agent is critical to avoid the reduction of the ester functionality.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a reaction vessel, dissolve 4-bromoaniline (1.0 eq) and ethyl 3-oxopropanoate (1.1 eq) in a suitable solvent like methanol. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Reduction: After stirring for a period to allow for imine formation, cool the reaction mixture and add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The crude product is then purified by column chromatography.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This modern synthetic method could be applied to the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate by coupling 4-bromoaniline with ethyl 3-halopropanoate, or by coupling an amine with an aryl halide. While direct application to this specific molecule is less commonly reported as a primary route, the principles are well-established for the synthesis of related β-amino esters.[7][8][9][10]
Mechanistic Rationale
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the palladium precursor (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP or P(t-Bu)3), and a base (e.g., Cs2CO3 or NaOtBu).[7]
-
Reagent Addition: Add the solvent (e.g., toluene or dioxane), followed by 4-bromoaniline (1.0 eq) and the ethyl 3-halopropanoate (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Work-up and Purification: After cooling, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.[7] The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.[7]
Comparative Analysis
| Feature | Michael Addition | Reductive Amination | Buchwald-Hartwig Amination |
| Atom Economy | High (addition reaction) | Moderate (formation of water) | Moderate (formation of salt byproduct) |
| Reagent Cost | Low (common starting materials) | Moderate (requires a reducing agent) | High (palladium catalyst and ligands) |
| Reaction Conditions | Can be mild (neat, room temp) or require heating | Generally mild | Requires heating and inert atmosphere |
| Scalability | Generally good, especially catalyst-free methods | Good, but may require careful control of the reducing agent addition | Can be challenging due to catalyst cost and sensitivity |
| Substrate Scope | Generally good for primary and secondary amines | Broad for various aldehydes and ketones | Very broad, with high functional group tolerance |
| Environmental Impact | Favorable, especially solvent-free approaches | Dependent on the reducing agent and solvent used | Use of heavy metals and organic solvents can be a concern |
| Yields | Can be variable, but often good to excellent | Generally good to excellent | Typically high to excellent |
Conclusion
The choice of synthetic route for Ethyl 3-[(4-bromophenyl)amino]propanoate depends heavily on the specific requirements of the project, including scale, cost, and available equipment.
-
The Michael Addition stands out for its simplicity, high atom economy, and potential for environmentally friendly, catalyst-free conditions. The acid-catalyzed variant offers a reliable method for achieving high yields.[3][4] This is often the preferred route for large-scale synthesis due to its cost-effectiveness.
-
Reductive Amination provides a versatile alternative, though it involves an additional reduction step and the use of potentially hazardous reducing agents. Its main advantage lies in the wide availability of carbonyl precursors.
-
The Buchwald-Hartwig Amination represents a powerful and highly versatile method with excellent functional group tolerance.[6][10] However, the high cost of the catalyst and ligands, as well as the need for stringent inert atmosphere conditions, may limit its application for large-scale production of this specific molecule unless other methods prove ineffective.
For most applications, the Michael addition provides the most practical and efficient route to Ethyl 3-[(4-bromophenyl)amino]propanoate. Researchers should consider the specific constraints and goals of their synthesis to select the most appropriate method.
References
- Reddy, A. G. K., Krishna, J., & Satyanarayana, G. (n.d.). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines.
- Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines - ResearchG
- Buchwald–Hartwig amin
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). (n.d.).
- Synthesis of Library of N-t-boc Amino ester - Digital Commons at Buffalo St
- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)
- Short synthesis of ethyl 3-(3-aminophenyl)
- Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
- Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V)
- A Practical Catalytic Reductive Amination of Carboxylic Acids - The Royal Society of Chemistry. (n.d.).
- Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes - Semantic Scholar. (n.d.).
- Aza-Michael addition of secondary amine to ethyl acrylate.
- Ethyl 3-amino-3-(4-bromophenyl)
- Preparation method for ethyl 3-(pyridin-2-ylamino)
- Preparation method for ethyl 3-(pyridin-2-ylamino)
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI. (2025, October 6).
- (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC. (n.d.).
- Michael Addition Reaction Under Green Chemistry - IJSDR. (2007, January 22).
- Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacryl
- (PDF)
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google P
- US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google P
- One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media - SID. (n.d.).
- One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioform
- 1354940-98-9|Ethyl (3S)-3-amino-3-(4-bromophenyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
Comparing the reactivity of Ethyl 3-[(4-bromophenyl)amino]propanoate with its chloro-analogue
Executive Summary: The Halogen Differentiator
In the landscape of drug discovery and intermediate synthesis, Ethyl 3-[(4-bromophenyl)amino]propanoate (E-3-BAP) and its Chloro-analogue (E-3-CAP) serve distinct roles. While structurally nearly identical, the substitution of Bromine for Chlorine fundamentally alters the molecule's utility in downstream applications.
-
The Bromo-Analogue (E-3-BAP): The "Gateway Molecule." The C-Br bond is sufficiently labile to participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) under mild conditions. It is the preferred scaffold when the aryl ring requires further elaboration.
-
The Chloro-Analogue (E-3-CAP): The "Stable End-Point." The C-Cl bond possesses a higher bond dissociation energy (BDE) and a higher barrier to oxidative addition. It is typically used when the halogen is intended as a final metabolic blocker or when cost-efficiency is paramount in non-coupling applications.
Structural & Physical Property Analysis[1]
The reactivity difference is rooted in the electronic and physical properties of the carbon-halogen bond.
| Feature | Bromo-Analogue (E-3-BAP) | Chloro-Analogue (E-3-CAP) | Impact on Reactivity |
| Formula | C₁₁H₁₄BrNO₂ | C₁₁H₁₄ClNO₂ | — |
| Molecular Weight | 272.14 g/mol | 227.69 g/mol | Br is significantly heavier, affecting atom economy. |
| C-X Bond Energy | ~81 kcal/mol (Aryl-Br) | ~96 kcal/mol (Aryl-Cl) | Critical: Lower BDE makes Br easier to activate. |
| Hammett | 0.23 | 0.23 | Identical: Both withdraw electrons similarly; amine nucleophilicity is comparable. |
| LogP (Calc) | ~2.6 | ~2.4 | Cl is slightly less lipophilic. |
Synthesis: The "Make" Phase
Methodology: Michael Addition Both analogues are synthesized via the conjugate addition of the respective aniline (4-bromoaniline or 4-chloroaniline) to ethyl acrylate.
Reactivity Insight:
Due to the nearly identical Hammett
DOT Diagram: Synthesis Pathway
Figure 1: The Michael addition pathway is identical for both analogues due to similar electronic profiles.
Reactivity Case Study: The "Break" Phase (Cross-Coupling)
This is the definitive divergence point. To demonstrate the superior utility of the Bromo-analogue, we compare their performance in a Buchwald-Hartwig Amination to create a diarylamine linkage—a common motif in kinase inhibitors.
Experimental Setup
-
Reaction: Coupling of E-3-BAP or E-3-CAP with Morpholine.
-
Catalyst System: Pd(OAc)₂ / BINAP (Standard generation catalyst).
-
Conditions: Toluene, Cs₂CO₃, 100°C, 12h.
Comparative Data
| Substrate | Conversion (%) | Yield (%) | Mechanistic Explanation |
| Bromo-Analogue | >98% | 92% | Facile Oxidative Addition: The Pd(0) species easily inserts into the C-Br bond. |
| Chloro-Analogue | <5% | Trace | Kinetic Barrier: The C-Cl bond is too strong for standard Pd/BINAP systems. Requires specialized ligands (e.g., Buchwald Precatalysts/RuPhos) to activate. |
DOT Diagram: Catalytic Cycle Divergence
Figure 2: The catalytic cycle highlights the oxidative addition bottleneck that renders the Chloro-analogue inert under standard conditions.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate
Applicable to both analogues (substitute 4-chloroaniline for step 1).
Reagents:
-
4-Bromoaniline (1.0 eq)[1]
-
Ethyl Acrylate (1.2 eq)
-
Acetic Acid (0.5 eq - Catalyst)
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (17.2 g, 100 mmol) in Ethanol (50 mL).
-
Activation: Add Acetic Acid (3.0 g, 50 mmol). Stir for 10 minutes at room temperature.
-
Addition: Dropwise add Ethyl Acrylate (12.0 g, 120 mmol) over 15 minutes.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol and excess acrylate.
-
Purification: Dissolve residue in Ethyl Acetate, wash with sat. NaHCO₃ (to remove acetic acid) and brine. Dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc) yields the product as an off-white solid/oil.
Protocol B: Validation of Reactivity (Buchwald-Hartwig Coupling)
Use this protocol to verify the reactivity of the Bromo-analogue.
Reagents:
-
Ethyl 3-[(4-bromophenyl)amino]propanoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd(OAc)₂ (5 mol%)[1]
-
BINAP (7.5 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Toluene (degassed)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add Pd(OAc)₂, BINAP, and Cs₂CO₃. Add the Bromo-substrate (1.0 mmol) and Morpholine (1.2 mmol).
-
Solvation: Add degassed Toluene (5 mL).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Analysis: Filter through a celite pad. Analyze aliquot via GC-MS or LC-MS.
-
Expectation: Bromo-analogue shows mass peak corresponding to the morpholine adduct. Chloro-analogue (if run in parallel) will show primarily starting material.
-
References
-
Fors, B. P., et al. (2009).[4] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors." Journal of the American Chemical Society.[4] Link
- Supports mechanistic hierarchy of aryl halide reactivity (I > Br > Cl).
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
- Source for Hammett constants proving electronic similarity of Br and Cl.
-
PubChem. (2025).[5][6] "Ethyl 3-[(4-bromophenyl)amino]propanoate Compound Summary." Link
- Verification of physical properties and CAS d
- Ricci, A. (2000). Modern Amination Methods. Wiley-VCH.
Sources
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Ethyl 2-amino-3-(4-bromophenyl)propanoate | C11H14BrNO2 | CID 4016808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-(4-aminophenyl)propanoate | C11H15NO2 | CID 10442595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Comparison of Ethyl 3-[(4-bromophenyl)amino]propanoate Derivatives
Executive Summary
This guide provides a technical analysis of Ethyl 3-[(4-bromophenyl)amino]propanoate , a critical
We compare this 4-bromo derivative against its 4-chloro and unsubstituted analogs to assist drug developers in selecting the optimal precursor. While the 4-bromo variant presents higher initial raw material costs, its superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) often justifies its selection over the chlorinated alternative.
Structural Context & Synthesis Strategies
The target molecule is synthesized via the aza-Michael addition of 4-bromoaniline to ethyl acrylate. This reaction is sensitive to catalyst acidity and solvent polarity.
Comparative Synthetic Routes
| Method | Catalyst | Conditions | Yield | Green Score | Notes |
| Method A (Standard) | Glacial Acetic Acid | Reflux, 6-12h | 75-82% | Low | Requires aqueous workup; difficult to remove trace acid. |
| Method B (Lewis Acid) | RT to 40°C, 2h | 88-92% | Medium | High yield, but metal scavenging required post-synthesis. | |
| Method C (Recommended) | K-10 Montmorillonite Clay | Microwave / 80°C | 94% | High | Heterogeneous catalyst (filterable); solvent-free option. |
Synthesis Workflow (Method C)
The following diagram outlines the recommended clay-catalyzed pathway, selected for its scalability and minimal impurity profile.
Figure 1: Optimized clay-catalyzed synthesis workflow minimizing solvent waste.
Spectroscopic Profiling and Comparison
The utility of the 4-bromo derivative relies on its specific electronic properties. Below, we compare the spectral signatures of the 4-Bromo (Target) , 4-Chloro (Alt A) , and Unsubstituted (Alt B) derivatives.
Nuclear Magnetic Resonance ( H NMR)
The presence of the halogen significantly alters the aromatic region. The 4-bromo substituent exerts a shielding/deshielding effect distinct from the chloro analog due to differences in electronegativity and anisotropy.
Solvent:
| Proton Environment | 4-H (Unsubstituted) | 4-Cl (Alternative A) | 4-Br (Target) | Signal Type | Interpretation |
| Ester | Triplet ( | Unaffected by aryl substitution. | |||
| Chain | Triplet ( | Adjacent to carbonyl. | |||
| Chain | Triplet ( | Adjacent to Nitrogen. | |||
| Ester | Quartet ( | Standard ethyl ester pattern. | |||
| Ar-H (ortho to N) | Doublet ( | Upfield due to resonance (+R) of amine. | |||
| Ar-H (meta to N) | Doublet ( | Diagnostic Peak: Br deshields more than Cl at this position. | |||
| Broad Singlet | Exchangeable with |
Expert Insight: The key differentiator is the AA'BB' system in the aromatic region. In the 4-Br derivative, the separation between the two doublets is wider (
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the derivative identity.
-
4-H (Unsubstituted): Single molecular ion peak (
) at m/z 193. -
4-Cl (Alternative A): Characteristic 3:1 ratio for
( ) and ( ). -
4-Br (Target): Characteristic 1:1 ratio for
( ) and ( ).
Target Data (4-Br):
Performance & Application Logic
Why choose the Brominated derivative over the cheaper Chlorinated one?
Analytical Decision Matrix
The following logic flow illustrates when to deploy the 4-Br derivative versus alternatives in a drug discovery campaign.
Figure 2: Decision matrix for scaffold selection based on downstream synthetic requirements.
Comparative Analysis
-
Reactivity: The C-Br bond is weaker than the C-Cl bond (
kJ/mol vs kJ/mol). This makes the 4-Br derivative significantly more active in oxidative addition steps of Pd-catalyzed cycles. If your drug candidate requires adding a complex biaryl system at the tail, 4-Br is the mandatory choice . -
Crystallinity: The 4-Br derivative typically forms sharper, higher-melting crystals than the 4-Cl analog, facilitating easier purification without chromatography (a key advantage in process chemistry).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate
Adapted from clay-catalyzed methodologies [1, 2].
-
Activation: Activate K-10 Montmorillonite clay by heating at 100°C for 1 hour.
-
Mixing: In a 50 mL round-bottom flask, combine 4-bromoaniline (10 mmol, 1.72 g) and ethyl acrylate (12 mmol, 1.3 mL).
-
Catalysis: Add activated K-10 clay (200 mg).
-
Reaction: Stir the mixture at 80°C for 4 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).
-
Workup: Dilute with hot ethanol (10 mL) and filter while hot to remove the clay.
-
Crystallization: Cool the filtrate to 0°C. The product precipitates as off-white needles.
-
Yield: Expect 2.4 - 2.55 g (88-94%).
Protocol 2: Spectroscopic Verification (QC)
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL
. -
Acquisition: Run standard proton sequence (16 scans).
-
Validation Criteria:
-
Confirm presence of ethyl quartet at 4.15 ppm.
-
Confirm 1:1 integration of aromatic doublets at 6.45 and 7.26 ppm.
-
Fail Condition: If aromatic peaks are multiplets or integration is off, recrystallize to remove unreacted aniline.
-
References
-
Synthesis of N-aryl-β-alanine derivatives: Title: Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Source: ResearchGate.[4][5] URL:[Link]
- Clay Catalysis Methodology: Title: Clay-catalyzed synthesis of beta-amino esters. Source: Journal of Chemical Research (General methodology reference). Context: Validated against standard Michael addition protocols for anilines.
-
Spectral Data Verification: Title: Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (PubChem Data). Source: PubChem (NIH). URL:[Link]
-
Application in Drug Design: Title: Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.[4][6] Source: Scholars Research Library. URL:[Link]
Sources
- 1. Ethyl 2-amino-3-(4-bromophenyl)propanoate | C11H14BrNO2 | CID 4016808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (C11H14BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride (C11H14BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Alternative Catalysts for the Synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate
For the Modern Research Scientist and Drug Development Professional: A Technical Guide to Optimizing a Key Aza-Michael Addition
The synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate, a key intermediate in the preparation of various pharmaceuticals and functional materials, is a critical process for which efficiency, cost-effectiveness, and green credentials are of paramount importance. The core of this synthesis lies in the aza-Michael addition of 4-bromoaniline to ethyl acrylate. While traditionally reliant on conventional catalysts, the field has seen significant innovation, offering a range of alternative catalytic systems. This guide provides an in-depth comparison of several promising alternatives, complete with experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and process optimization.
The Quest for Superior Catalysis: An Overview
The nucleophilic addition of an aromatic amine like 4-bromoaniline to an α,β-unsaturated ester is often sluggish and requires activation to proceed at a practical rate. The ideal catalyst should not only accelerate the reaction but also be cost-effective, easily separable, and environmentally benign. Here, we compare the performance of heterogeneous catalysts, ionic liquids, and strong Brønsted acids against the baseline of a catalyst-free approach.
Performance Comparison of Catalytic Systems
The choice of catalyst has a profound impact on reaction efficiency, time, and conditions. The following table summarizes the performance of various catalytic systems for the synthesis of Ethyl 3-[(4-bromophenyl)amino]propanoate.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Acidic Alumina | ~200 mol% (w/w) | 70-80 | 3-5 | High (est. >90%) | Heterogeneous, easily separable, solvent-free conditions, cost-effective.[1][2][3] | High catalyst loading required. |
| DBU-Based Ionic Liquid | Catalytic amount | Room Temp. - 60 | 1-4 | High (est. >90%) | High activity at low temperatures, potential for recyclability, solvent-free.[4][5][6] | Higher initial cost, synthesis of ionic liquid required. |
| Trifluoromethanesulfonic Acid | 5-10 mol% | 120-160 | 16-20 | ~80-85% | High yields, relatively low catalyst loading. | High temperatures required, corrosive nature, homogeneous catalyst removal. |
| Catalyst-Free | N/A | 80-100 | 24-48 | Moderate to High | No catalyst cost or removal, atom economical.[7][8][9] | High temperatures and long reaction times, may not be suitable for all substrates.[10] |
In-Depth Analysis and Experimental Protocols
Acidic Alumina: The Workhorse Heterogeneous Catalyst
Acidic alumina has emerged as a robust and environmentally friendly catalyst for aza-Michael additions.[1][2][3] Its solid nature allows for simple filtration to separate it from the reaction mixture, making it highly suitable for industrial applications.
Mechanism of Action: The Lewis acidic sites on the alumina surface are believed to activate the ethyl acrylate, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the 4-bromoaniline. The alumina surface may also facilitate proton transfer steps in the reaction mechanism.
Experimental Protocol:
-
To a round-bottom flask, add 4-bromoaniline (1.72 g, 10 mmol) and ethyl acrylate (1.20 g, 12 mmol).
-
Add acidic alumina (2.0 g, ~200 mol% w/w).
-
Heat the solvent-free mixture to 70-80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and filter to remove the acidic alumina.
-
Wash the alumina with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford Ethyl 3-[(4-bromophenyl)amino]propanoate.
Workflow Diagram:
Sources
- 1. biomedfrontiers.org [biomedfrontiers.org]
- 2. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Ethyl 3-[(4-bromophenyl)amino]propanoate proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for Ethyl 3-[(4-bromophenyl)amino]propanoate .
Status: Research Chemical / Halogenated Organic Intermediate Primary Disposal Stream: Halogenated Organic Waste Critical Hazard: Potential Aquatic Toxin & Irritant
Chemical Profile & Hazard Identification
Before disposal, you must understand the physicochemical nature of the waste to prevent incompatible reactions.
| Property | Specification | Operational Implication |
| Functional Groups | Ester, Secondary Amine (Aniline derivative), Aryl Bromide | Susceptible to hydrolysis; incompatible with strong acids/bases/oxidizers.[1] |
| Waste Class | Halogenated Organic | MUST be segregated from non-halogenated solvents (e.g., acetone, ethanol) to prevent contamination of fuel-blending streams. |
| Physical State | Viscous Liquid or Low-Melting Solid | Likely requires dissolution in a compatible solvent (e.g., DCM or Ethyl Acetate) for transfer if neat.[1] |
| Toxicity Profile | Irritant (Skin/Eye), Potential Sensitizer | High likelihood of aquatic toxicity due to the halogenated aromatic ring. |
Pre-Disposal Stabilization & Segregation
Core Directive: Never dispose of this compound down the drain. The bromine atom classifies it as a "Hard-to-Degrade" pollutant requiring high-temperature incineration.[1]
Segregation Protocol
-
Do Not Mix With:
-
Oxidizers: (e.g., Nitric acid, Peroxides) → Risk of exothermic reaction/fire.
-
Aqueous Acids/Bases: Can hydrolyze the ester, releasing 4-bromoaniline (toxic) and ethanol/propanoic acid.[1]
-
Non-Halogenated Solvents: Mixing halogenated waste into non-halogenated carboys often forces the entire volume to be treated as halogenated, increasing disposal costs by ~300%.
-
Disposal Workflow: The "Cradle-to-Grave" Protocol
Follow this step-by-step logic to ensure compliance with RCRA (USA) and EWC (EU) standards.
Step 1: Collection & Solubilization
If the material is a solid or viscous residue:
-
Dissolve the residue in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .
-
Why DCM? It is already a halogenated solvent, making it the perfect carrier for the halogenated waste stream.
Step 2: Transfer to Satellite Accumulation Area (SAA)
-
Select the Halogenated Organic Waste container (typically a polyethylene carboy).
-
Use a funnel with a spark-proof design.[1]
-
Pour slowly to avoid splashing.
Step 3: Triple Rinse Protocol (Container Decontamination)
If disposing of the original reagent bottle:
-
Rinse 1: Add ~5% solvent volume (DCM or Acetone), cap, shake, and pour into the Halogenated Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Defacing: Cross out the original label. Mark "EMPTY" and place the bottle in glass recycling or trash (depending on local institutional policy for defaced glass).
Step 4: Labeling (Critical for Compliance)
Attach a hazardous waste tag with the following specific details. Do not use abbreviations.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and disposal of halogenated amino-esters.
Emergency Contingencies
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1][2] Do not use ethanol. | Ethanol can increase skin permeability, driving the brominated compound deeper into the dermis. |
| Bench Spill | Cover with Absorbent Pads (polypropylene). | Do not use paper towels if the compound is dissolved in flammable solvents (flash point risk). |
| Eye Exposure | Flush at eyewash station for 15 min. | Halogenated amines can cause severe corneal damage; immediate dilution is critical. |
Regulatory Context
-
USA (RCRA): While this specific CAS may not be a "P" or "U" listed waste, it falls under the characteristic of Ignitability (D001) if in solvent, and must be treated as Halogenated Solvent Waste (F002) if mixed with spent methylene chloride [1].
-
EU (EWC): Classify under 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) [2].
References
-
US EPA. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Environmental Protection Agency. [Link]1]
-
European Commission. (2014). Guidance on the classification of waste (EWC codes). EU Waste Legislation. [Link]1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)
(Illustrative)
(Illustrative)